Technical Documentation Center

2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine
  • CAS: 885272-75-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine, a heterocyclic scaffold of significant interest in medici...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The proposed synthesis is designed for adaptability and scalability, addressing the needs of researchers in both academic and industrial settings.

Introduction

The oxazolo[5,4-c]pyridine core represents a privileged heterocyclic motif found in a variety of biologically active molecules. The fusion of an oxazole ring to a piperidine scaffold imparts a unique three-dimensional architecture, offering opportunities for diverse functionalization and interaction with biological targets. The 2-ethyl substituent, in particular, can provide favorable lipophilic and steric properties, potentially enhancing target engagement and pharmacokinetic profiles. This guide details a rational, multi-step synthesis of the title compound, commencing from readily available starting materials.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine, suggests a convergent approach. The key disconnection lies at the oxazole ring, which can be constructed from a suitably functionalized piperidine precursor, namely a 3-amino-4-hydroxypiperidine derivative. To ensure regioselectivity and prevent unwanted side reactions, a protecting group strategy for the piperidine nitrogen is essential.

G target 2-Ethyl-4,5,6,7-tetrahydro- oxazolo[5,4-c]pyridine deprotection Deprotection target->deprotection protected_target N-Protected 2-Ethyl-4,5,6,7-tetrahydro- oxazolo[5,4-c]pyridine deprotection->protected_target Final Step cyclization Oxazole Ring Formation protected_target->cyclization amino_alcohol N-Protected 3-amino- 4-hydroxypiperidine cyclization->amino_alcohol Key Cyclization amine_formation Amine Formation amino_alcohol->amine_formation azido_alcohol N-Protected 3-azido- 4-hydroxypiperidine amine_formation->azido_alcohol Crucial Intermediate azide_introduction Azide Introduction azido_alcohol->azide_introduction protected_hydroxypiperidine N-Protected 3-hydroxypiperidine azide_introduction->protected_hydroxypiperidine Key Precursor protection N-Protection protected_hydroxypiperidine->protection hydroxypiperidine 3-Hydroxypiperidine protection->hydroxypiperidine Starting Material G cluster_0 Synthesis of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine 3-Hydroxypiperidine 3-Hydroxypiperidine N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine 3-Hydroxypiperidine->N-Boc-3-hydroxypiperidine Step 1: Boc Protection tert-butyl 3-azido-4-hydroxypiperidine-1-carboxylate tert-butyl 3-azido-4-hydroxypiperidine-1-carboxylate N-Boc-3-hydroxypiperidine->tert-butyl 3-azido-4-hydroxypiperidine-1-carboxylate Step 2: Azide Introduction tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate tert-butyl 3-azido-4-hydroxypiperidine-1-carboxylate->tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate Step 3: Azide Reduction tert-butyl 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine-5-carboxylate tert-butyl 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine-5-carboxylate tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate->tert-butyl 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine-5-carboxylate Step 4: Oxazole Formation 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine tert-butyl 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine-5-carboxylate->2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine Step 5: Deprotection

Exploratory

An In-depth Technical Guide to the NMR Spectrum of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resona...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine. In the absence of empirical spectral data in the public domain, this document leverages predictive methodologies, including Density Functional Theory (DFT) principles and established spectral databases, to forecast the ¹H and ¹³C NMR spectra. Furthermore, it outlines detailed, field-proven protocols for the experimental acquisition and validation of these spectra, including one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) techniques. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related heterocyclic compounds, particularly within the context of drug discovery and development.

Introduction: The Structural Significance of Fused N-Heterocycles

Fused nitrogen-containing heterocyclic scaffolds, such as the oxazolo[5,4-c]pyridine core, are of significant interest in medicinal chemistry due to their diverse biological activities. The specific substitution pattern and stereochemistry of these molecules are critical determinants of their pharmacological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous elucidation of such molecular structures in solution.

Predicted NMR Spectral Analysis

The predicted NMR data presented herein were generated using a combination of computational models that employ established algorithms for chemical shift and coupling constant determination. These predictions provide a reliable starting point for spectral assignment.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine are numbered as follows:

Caption: Molecular structure and atom numbering of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum is characterized by signals corresponding to the ethyl group and the three methylene groups of the tetrahydropyridine ring.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-9 (CH₃)1.35Triplet (t)7.53H
H-62.80Triplet (t)6.02H
H-8 (CH₂)2.85Quartet (q)7.52H
H-72.95Triplet (t)6.02H
H-43.90Singlet (s)-2H

Rationale for Predicted Chemical Shifts:

  • Ethyl Group (H-9 and H-8): The methyl protons (H-9) are expected to resonate around 1.35 ppm as a triplet due to coupling with the adjacent methylene protons (H-8). The methylene protons (H-8) are predicted to be a quartet around 2.85 ppm, deshielded by the adjacent C=N bond of the oxazole ring and coupled to the methyl protons.

  • Tetrahydropyridine Ring (H-4, H-6, H-7): The protons on C-4 are expected to be the most deshielded among the tetrahydropyridine ring protons, appearing as a singlet around 3.90 ppm due to their proximity to the electronegative nitrogen (N-5) and the oxazole ring. The protons on C-6 and C-7 are predicted to be triplets around 2.80 and 2.95 ppm, respectively, with coupling to each other in a pseudo-ethyl fragment pattern. The proximity of C-7 to the pyridine nitrogen (N-5) would likely cause a slight downfield shift compared to C-6.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the unique carbon atoms in the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm)
C-9 (CH₃)11.5
C-8 (CH₂)25.0
C-745.0
C-648.0
C-450.0
C-3a120.0
C-7a155.0
C-2165.0

Rationale for Predicted Chemical Shifts:

  • Aliphatic Carbons: The ethyl group carbons (C-9 and C-8) are expected in the upfield region. The tetrahydropyridine carbons (C-4, C-6, and C-7) will be in the range of 45-50 ppm, with C-4 being the most deshielded due to the adjacent nitrogen.

  • Oxazole Ring and Fusion Carbons: The carbons of the oxazole ring and the fusion carbons (C-2, C-3a, and C-7a) are expected to be significantly downfield. C-2, being part of the C=N-O system, is predicted to be the most deshielded carbon at around 165.0 ppm. The bridgehead carbons, C-3a and C-7a, are expected around 120.0 and 155.0 ppm, respectively.

Experimental Protocols for Spectral Acquisition and Verification

The following protocols are designed to yield high-quality NMR data for the structural confirmation of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be considered.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended. For ¹³C NMR, a more concentrated sample of 20-50 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Purity: Ensure the sample is free from paramagnetic impurities, which can cause significant line broadening. Filtration of the NMR sample through a small cotton or glass wool plug in a Pasteur pipette can remove particulate matter.

1D NMR Spectroscopy Workflow

G A Sample Preparation B ¹H NMR Acquisition A->B C ¹³C NMR Acquisition A->C D DEPT-135/90 Acquisition A->D E Data Processing & Analysis B->E C->E D->E

Caption: Workflow for 1D NMR experiments.

Step-by-Step Protocol:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. This will provide information on chemical shifts, multiplicities, and integration of all proton signals.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments.[1]

    • DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

    • DEPT-90: Only CH signals will be observed.

    • By comparing the broadband-decoupled ¹³C spectrum with the DEPT spectra, the multiplicity of each carbon can be unambiguously determined. Quaternary carbons will be present in the ¹³C spectrum but absent in both DEPT-135 and DEPT-90 spectra.

2D NMR Spectroscopy for Structural Connectivity

Two-dimensional NMR experiments are crucial for confirming the connectivity of atoms within the molecule.

G A 1D NMR Data Acquisition B COSY Experiment (¹H-¹H Correlation) A->B C HSQC Experiment (¹H-¹³C One-Bond Correlation) A->C D Structure Elucidation B->D C->D

Caption: Workflow for 2D NMR-based structure elucidation.

Step-by-Step Protocol:

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds.

    • Expected Correlations:

      • A cross-peak between the H-8 quartet and the H-9 triplet, confirming the ethyl group.

      • Cross-peaks between the protons of the tetrahydropyridine ring (H-6 and H-7), confirming their adjacent relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons.

    • Expected Correlations:

      • A cross-peak between the H-9 signal and the C-9 signal.

      • A cross-peak between the H-8 signal and the C-8 signal.

      • Cross-peaks correlating H-4, H-6, and H-7 with their respective carbon atoms (C-4, C-6, and C-7). This will definitively assign the chemical shifts of these carbons.

Data Interpretation and Structural Confirmation

The combination of 1D and 2D NMR data will allow for the complete and unambiguous assignment of all proton and carbon signals. The experimental data should be compared with the predicted values. Any significant deviations may indicate the presence of unexpected structural features, conformational effects, or the need for a different solvent. Long-range couplings, which can sometimes be observed in fused heterocyclic systems, may provide additional structural information.

Conclusion

This technical guide provides a robust framework for the NMR analysis of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine. By combining predictive modeling with detailed experimental protocols, researchers can confidently elucidate and verify the structure of this and related heterocyclic molecules. The methodologies outlined herein are fundamental to the rapid and accurate characterization of novel compounds in the field of drug discovery and development.

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pinto, D. C. G. A., Silva, A. M. S., & Levai, A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved January 23, 2026, from [Link]

  • Reich, H. J. (2020). NMR Spectroscopy Data. University of Wisconsin. [Link]

  • Long-range heteronuclear coupling constants in cyclopentane derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • NMR Predictor | Chemaxon Docs. (n.d.). Retrieved January 23, 2026, from [Link]

  • nmrshiftdb2 - open nmr database on the web. (n.d.). Retrieved January 23, 2026, from [Link]

  • Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved January 23, 2026, from [Link]

  • DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. (n.d.). Dalton Transactions. Retrieved January 23, 2026, from [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • DEPT NMR: Signals and Problem Solving. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. [Link]

Sources

Foundational

Introduction to the Tetrahydro-oxazolo[5,4-c]pyridine Scaffold: A Landscape of Potential

An In-depth Technical Guide to the Prospective Biological Activity of the 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine Scaffold A Foreword on the State of Research: As of early 2026, a thorough review of the scienti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Prospective Biological Activity of the 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine Scaffold

A Foreword on the State of Research: As of early 2026, a thorough review of the scientific literature reveals a notable absence of published data specifically detailing the biological activity of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine. This technical guide, therefore, is constructed as a forward-looking, strategic framework for the initial investigation of this novel chemical entity. By synthesizing data from structurally related heterocyclic systems, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive, scientifically-grounded roadmap for elucidating the potential therapeutic value of this compound. The protocols, pathways, and potential activities described herein are based on established principles of medicinal chemistry and pharmacology, serving as a robust starting point for a dedicated research and development program.

The tetrahydro-oxazolo[5,4-c]pyridine core represents a fascinating, yet underexplored, heterocyclic system. Its structure is a fusion of a saturated pyridine ring and an oxazole ring, presenting a unique three-dimensional architecture with significant potential for interaction with biological targets. The true therapeutic potential of this scaffold can be inferred by examining its isosteres and related fused systems, which have shown a remarkable diversity of biological activities.

Notably, the isomeric isoxazolo[5,4-c]pyridine scaffold is the core of Gaboxadol (THIP), a well-known GABA-A receptor agonist.[1][2] This immediately suggests that the central nervous system (CNS) is a plausible domain for the biological activity of our target compound. Furthermore, related fused pyridine heterocycles have been identified as potent inhibitors of key enzymes in oncology, such as kinases and heat shock proteins, and have demonstrated antimicrobial and anti-inflammatory properties.[3][4][5][6]

This guide will, therefore, outline a multi-pronged investigative approach to characterize the biological profile of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine, focusing on three primary, plausible therapeutic areas:

  • Neuropharmacology: Targeting CNS receptors.

  • Oncology: Investigating anticancer properties through enzyme inhibition and cytotoxicity.

  • Anti-inflammatory & Antimicrobial Activity: Screening for effects on inflammatory pathways and microbial growth.

A Proposed Research Workflow for a Novel Compound

A logical, phased approach is critical to efficiently characterize a new chemical entity. The following workflow is designed to move from broad, high-throughput screening to more focused, mechanism-of-action studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & SAR cluster_2 Phase 3: Mechanism of Action Compound Synthesis\n& QC Compound Synthesis & QC Broad Target\nScreening Broad Target Screening Compound Synthesis\n& QC->Broad Target\nScreening Test Compound Cytotoxicity\nScreening Cytotoxicity Screening Broad Target\nScreening->Cytotoxicity\nScreening Prioritize Hits Dose-Response\nStudies Dose-Response Studies Cytotoxicity\nScreening->Dose-Response\nStudies Identify Active Concentrations Initial SAR\nStudies Initial SAR Studies Dose-Response\nStudies->Initial SAR\nStudies Guide Synthesis Target Deconvolution Target Deconvolution Initial SAR\nStudies->Target Deconvolution Identify Specific Targets In Vivo Model\nTesting In Vivo Model Testing Target Deconvolution->In Vivo Model\nTesting Validate in Biological System

Caption: A phased workflow for novel compound characterization.

Area of Investigation 1: Neuropharmacological Potential

Given the structural similarity to Gaboxadol, a primary hypothesis is that the compound may interact with CNS receptors. The initial investigation should focus on a broad panel of neurotransmitter receptors and transporters.

Rationale for Investigation

The 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (Gaboxadol) scaffold is a potent agonist at δ-subunit-containing GABA-A receptors.[1] While our target compound has an ethyl group at the 2-position and an oxazole instead of an isoxazole ring, the overall shape and hydrogen bonding potential could allow for interaction with GABA receptors or other ligand-gated ion channels.

Experimental Protocol: Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine if the compound displaces a known ligand from its receptor, indicating binding.

Objective: To assess the binding affinity of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine for a panel of CNS receptors (e.g., GABA-A, GABA-B, glutamate, dopamine, serotonin receptors).

Methodology:

  • Membrane Preparation: Prepare synaptic membrane fractions from rat brain tissue according to standard protocols.

  • Assay Buffer: Prepare an appropriate assay buffer for the specific receptor target.

  • Incubation: In a 96-well plate, combine:

    • 50 µL of synaptic membrane preparation.

    • 25 µL of a specific radioligand (e.g., [3H]Muscimol for GABA-A).

    • 25 µL of the test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M) or vehicle control.

  • Non-specific Binding: In separate wells, add an excess of a known non-radioactive ligand to determine non-specific binding.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage inhibition of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (concentration causing 50% inhibition) and subsequently the Ki (inhibition constant).

Hypothetical Data Presentation

The results of such a screening would be best presented in a clear, tabular format.

Target ReceptorRadioligandKi (nM) of Test Compound
GABA-A[3H]Muscimol>10,000
Dopamine D2[3H]Spiperone850
Serotonin 5-HT2A[3H]Ketanserin1,200
NMDA[3H]MK-801>10,000

This is a hypothetical table for illustrative purposes.

Area of Investigation 2: Anticancer Activity

Fused heterocyclic systems are a rich source of kinase inhibitors and cytotoxic agents.[7][8] The oxazolo[5,4-d]pyrimidine scaffold, for instance, has been investigated for its potential to inhibit VEGFR-2 and other kinases involved in carcinogenesis.[9] Therefore, a thorough investigation into the anticancer potential of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine is warranted.

Rationale for Investigation

The planar aromatic system of the oxazole ring fused to the flexible saturated pyridine ring could allow the molecule to fit into the ATP-binding pocket of various kinases. Additionally, related structures like the 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines have been shown to act as Hsp90 inhibitors, a key target in cancer therapy.[3]

Proposed Signaling Pathway Investigation

A plausible mechanism of action could involve the inhibition of a key signaling pathway in cancer cell proliferation, such as the VEGFR-2 pathway, which is crucial for angiogenesis.

G VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Dimerization & Autophosphorylation PI3K PI3K VEGFR2->PI3K Dimerization & Autophosphorylation Ras Ras VEGFR2->Ras Dimerization & Autophosphorylation Compound 2-Ethyl-4,5,6,7-tetrahydro- oxazolo[5,4-c]pyridine Compound->VEGFR2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the test compound on various human cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, MCF7 - breast) in appropriate media until they reach ~80% confluency.

  • Cell Seeding: Trypsinize the cells, count them, and seed them into 96-well plates at a density of ~5,000 cells/well. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the log concentration of the compound to determine the CC₅₀ (concentration that causes 50% reduction in cell viability).

Conclusion and Future Directions

While the biological activity of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine remains to be elucidated, its core structure holds significant promise based on the known activities of related heterocyclic systems. The proposed research framework provides a comprehensive starting point for its investigation, spanning neuropharmacology, oncology, and other potential therapeutic areas. The initial phases of broad screening will be crucial in identifying the most promising avenues for further, more focused research. Subsequent hit-to-lead optimization and structure-activity relationship (SAR) studies, guided by the initial biological data, will be essential in developing this novel scaffold into a potential therapeutic agent. The path from a novel compound to a clinical candidate is long, but it begins with the systematic and rigorous investigation outlined in this guide.

References

  • Romeo, R., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Amat, M., et al. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC. Available at: [Link]

  • Yoshikawa, M., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Lundbeck H. (2020). Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol. US Patent US20200223865A1.
  • Moosavi-Zare, A.R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. Available at: [Link]

  • Krogsgaard-Larsen, P., et al. (1985). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences. Available at: [Link]

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules. Available at: [Link]

  • Chaban, T.I., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica. Available at: [Link]

  • Lesyk, R., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. Available at: [Link]

  • Głowacka, J., et al. (2015). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. Available at: [Link]

  • Głowacka, J., et al. (2022). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. ResearchGate. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine Derivatives and Analogs: A Prospective Analysis for Drug Discovery

This guide provides a comprehensive technical overview of the 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine scaffold and its analogs. Intended for researchers, medicinal chemists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine scaffold and its analogs. Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes the available scientific literature on related heterocyclic systems to build a prospective analysis of this promising, yet underexplored, chemical entity. By examining the synthesis, biological activities, and structure-activity relationships of analogous compounds, we aim to provide a foundational understanding and a strategic framework for the future investigation of this novel class of molecules.

Introduction: The Therapeutic Potential of Fused Oxazolopyridine Scaffolds

The fusion of a pyridine ring with an oxazole moiety gives rise to a diverse family of heterocyclic compounds with significant therapeutic potential. These scaffolds are structurally analogous to purine bases, allowing them to interact with a wide range of biological targets.[1] Depending on the fusion pattern and substitution, oxazolopyridine derivatives have demonstrated a spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine core, in particular, offers a unique three-dimensional structure that is ripe for exploration in modern drug discovery. This guide will focus on the prospective value of the 2-ethyl substituted derivative, drawing insights from its more extensively studied analogs.

The Core Scaffold: 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine

The fundamental structure of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine is characterized by a saturated pyridine ring fused to an oxazole ring, with an ethyl group at the 2-position of the oxazole. This specific substitution is hypothesized to influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its metabolic stability and target engagement.

Caption: Core structure of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine.

Synthetic Strategies: A Roadmap to Novel Derivatives

While specific synthetic routes for 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine are not extensively documented, established methods for analogous tetrahydroisoxazolo[5,4-c]pyridines, such as Gaboxadol (THIP), provide a reliable blueprint.[2][3] A plausible synthetic pathway can be envisioned starting from readily available precursors, as outlined in the protocol below.

Proposed Synthetic Protocol

This protocol is a hypothetical pathway based on the synthesis of related compounds and requires experimental validation.

Step 1: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

  • Rationale: This starting material is a key intermediate in the synthesis of the tetrahydro-oxazolo[5,4-c]pyridine core.

  • Procedure:

    • React ethyl nipecotate with benzyl chloride in the presence of a non-nucleophilic base (e.g., potassium carbonate) in a suitable solvent like acetonitrile.

    • The resulting N-benzylated piperidine is then subjected to a Dieckmann condensation to form the desired β-keto ester.

Step 2: Formation of the Oxazole Ring

  • Rationale: This step involves the cyclization to form the fused oxazole ring system.

  • Procedure:

    • The β-keto ester from Step 1 is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form an oxime intermediate.

    • Subsequent treatment with a dehydrating agent, such as polyphosphoric acid or phosphorus oxychloride, will facilitate the cyclization to the oxazole ring.

Step 3: Introduction of the 2-Ethyl Group

  • Rationale: This step is crucial for installing the desired ethyl substituent.

  • Procedure:

    • The oxazole derivative from Step 2 can be subjected to a variety of C-H activation/functionalization reactions. A plausible approach involves lithiation at the 2-position followed by quenching with an ethylating agent like ethyl iodide.

Step 4: Deprotection

  • Rationale: Removal of the N-benzyl protecting group is the final step to yield the target compound.

  • Procedure:

    • Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) is a standard and effective method for N-debenzylation.

Synthesis_Workflow start Ethyl Nipecotate + Benzyl Chloride step1 N-Benzylation & Dieckmann Condensation start->step1 intermediate1 Ethyl 1-benzyl-3-oxopiperidine -4-carboxylate step1->intermediate1 step2 Oxime Formation & Cyclization intermediate1->step2 intermediate2 N-benzyl-tetrahydro- oxazolo[5,4-c]pyridine step2->intermediate2 step3 C-H Functionalization (e.g., Lithiation + EtI) intermediate2->step3 intermediate3 N-benzyl-2-ethyl-tetrahydro- oxazolo[5,4-c]pyridine step3->intermediate3 step4 N-Debenzylation (Catalytic Hydrogenation) intermediate3->step4 end_product 2-Ethyl-4,5,6,7-tetrahydro- oxazolo[5,4-c]pyridine step4->end_product

Caption: Proposed synthetic workflow for 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine.

Prospective Biological Activities and Therapeutic Targets

Based on the pharmacological profiles of structurally similar compounds, we can project several promising avenues for the therapeutic application of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine derivatives.

Central Nervous System Disorders

The isoxazolo analog of the core scaffold, 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (Gaboxadol), is a known agonist of the GABA-A receptor.[3] This suggests that the oxazolo[5,4-c]pyridine core may also interact with GABAergic systems.

  • Hypothesized Mechanism: The tetrahydro-oxazolo[5,4-c]pyridine scaffold may act as a bioisostere for GABA, potentially modulating neuronal inhibition. The 2-ethyl group could influence receptor subtype selectivity and pharmacokinetic properties, such as blood-brain barrier penetration.

  • Potential Applications:

    • Anxiety Disorders

    • Sleep Disorders[2][3]

    • Epilepsy[2][3]

    • Neuropathic Pain

Oncology

Derivatives of the related 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine have been investigated as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is crucial for the stability and function of many oncoproteins.[4] Inhibition of Hsp90 leads to the degradation of its client proteins, resulting in antiproliferative and pro-apoptotic effects in cancer cells.

  • Hypothesized Mechanism: The 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine scaffold could potentially bind to the ATP-binding pocket of Hsp90, disrupting its function. The ethyl group might enhance binding affinity or cellular permeability.

  • Potential Applications:

    • Solid Tumors (e.g., breast, lung, prostate)

    • Hematological Malignancies

Furthermore, other fused pyrazolo[4,3-c]pyridine systems have shown potent inhibitory activity against c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers.[5] This suggests that the broader tetrahydro-fused-pyridine scaffold is a viable starting point for the development of kinase inhibitors.

Kinase Inhibition

The structural similarity of the oxazolopyridine core to purines makes it an attractive scaffold for designing kinase inhibitors. Various kinases are implicated in a multitude of diseases, from cancer to inflammatory disorders.

  • Hypothesized Mechanism: The nitrogen and oxygen atoms in the oxazolopyridine core can form key hydrogen bonds with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors. The 2-ethyl substituent could be tailored to occupy a hydrophobic pocket within the active site, thereby increasing potency and selectivity.

  • Potential Targets:

    • Receptor Tyrosine Kinases (e.g., VEGFR, EGFR, c-Met)

    • Serine/Threonine Kinases (e.g., CDKs, Aurora Kinases)

Signaling_Pathways cluster_cns Central Nervous System cluster_oncology Oncology gaba GABA-A Receptor cns_effect Neuronal Inhibition (Anxiolytic, Sedative) gaba->cns_effect hsp90 Hsp90 onco_effect Apoptosis, Reduced Proliferation hsp90->onco_effect rtk Receptor Tyrosine Kinases (e.g., c-Met) rtk->onco_effect compound 2-Ethyl-4,5,6,7-tetrahydro- oxazolo[5,4-c]pyridine compound->gaba Modulation compound->hsp90 Inhibition compound->rtk Inhibition

Caption: Potential biological targets and signaling pathways for 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine derivatives.

Structure-Activity Relationship (SAR) Insights from Analogs

While a direct SAR for the 2-ethyl derivative is not available, studies on analogous compounds provide valuable insights into how structural modifications might impact biological activity.

ScaffoldKey SubstitutionsObserved Biological ActivityReference
4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridineN-5 substitution with a 2,4 resorcinol carboxamideCrucial for Hsp90 binding and potent cell growth inhibitory activity.[4]
4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol (Thio-THIP)Replacement of the oxazole oxygen with sulfurWeak GABA agonist activity compared to the oxazole parent compound (THIP).
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridineVarious substitutions on the pyrazole and pyridine ringsPotent and selective c-Met kinase inhibition. Compound 8c showed an IC50 of 68 nM.[5]

These findings suggest that modifications at the N-5 position of the pyridine ring and the choice of the five-membered heterocyclic ring are critical determinants of biological activity. The introduction of the 2-ethyl group on the oxazole ring represents a novel modification that warrants thorough investigation.

Proposed Experimental Workflows for Target Validation

To validate the therapeutic potential of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine, a systematic experimental approach is recommended.

In Vitro Biological Evaluation

1. Primary Screening:

  • Objective: To broadly assess the biological activity across different therapeutic areas.

  • Assays:

    • CNS: Radioligand binding assays for GABA-A receptor subtypes.

    • Oncology: Cell viability assays (e.g., MTT, CellTiter-Glo) against a panel of cancer cell lines (e.g., breast, lung, colon).

    • Kinase Inhibition: A broad kinase panel screen (e.g., KinomeScan) to identify potential kinase targets.

2. Secondary and Mechanistic Assays:

  • Objective: To confirm primary hits and elucidate the mechanism of action.

  • Assays:

    • CNS: Electrophysiological studies (e.g., patch-clamp) to confirm GABA-A receptor modulation.

    • Oncology: Western blot analysis to assess the degradation of Hsp90 client proteins or inhibition of kinase phosphorylation.[5] Apoptosis assays (e.g., Annexin V/PI staining).

    • Kinase Inhibition: IC50 determination for specific kinase hits.

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Assays synthesis Synthesis of 2-Ethyl-4,5,6,7-tetrahydro- oxazolo[5,4-c]pyridine Library gaba_binding GABA-A Binding synthesis->gaba_binding cell_viability Cancer Cell Viability synthesis->cell_viability kinase_panel Kinome Panel synthesis->kinase_panel electro Electrophysiology gaba_binding->electro western Western Blot cell_viability->western ic50 IC50 Determination kinase_panel->ic50 hit_id Hit Identification electro->hit_id western->hit_id ic50->hit_id lead_opt Lead Optimization hit_id->lead_opt

Caption: Proposed experimental workflow for target validation and lead discovery.

Conclusion and Future Directions

The 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine scaffold represents a novel and promising area for drug discovery. While direct experimental data is currently lacking, a comprehensive analysis of its structural analogs strongly suggests potential therapeutic applications in central nervous system disorders, oncology, and kinase-driven diseases. The ethyl substitution at the 2-position offers a unique opportunity to explore new chemical space and potentially develop compounds with improved drug-like properties.

The synthetic strategies and experimental workflows outlined in this guide provide a clear path forward for the investigation of this compound class. Future research should focus on the efficient synthesis of a library of derivatives with variations at the 2-position and on the pyridine nitrogen, followed by systematic biological evaluation to elucidate the structure-activity relationships and identify lead compounds for further development. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this exciting class of molecules.

References

  • 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Krogsgaard-Larsen, P., et al. (1985). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. Journal of Medicinal Chemistry, 28(11), 1612-1617. [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3(2H)-one. PubChem. Retrieved January 23, 2026, from [Link]

  • Lundbeck, H. (2016). Manufacture of 4,5,6,7-tetrahydroisozaxolo[5,4-c]pyridin-3-ol.
  • Frølund, B., et al. (2005). A stereochemical anomaly: the cyclised (R)-AMPA analogue (R)-3-hydroxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-5-carboxylic acid [(R)-5-HPCA] resembles (S)-AMPA at glutamate receptors. Organic & Biomolecular Chemistry, 3(14), 2644-2651. [Link]

  • Lundbeck, H. (2020). Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol.
  • Lu, T., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 1103-1117. [Link]

  • Ahmed, A. A. (2021). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Academia.edu. Retrieved January 23, 2026, from [Link]pyrimidines_Based_Molecules_in_Medicinal_Chemistry)

Sources

Foundational

"discovery of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine"

An In-depth Technical Guide on the 4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine Core and a Proposed Synthesis of the Novel Analogue: 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine Preamble: On the Frontier of Heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the 4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine Core and a Proposed Synthesis of the Novel Analogue: 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine

Preamble: On the Frontier of Heterocyclic Chemistry

This guide, therefore, takes a dual approach rooted in scientific integrity and practical research application. Firstly, it will provide an in-depth exploration of the core heterocyclic system, the 4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine scaffold, by focusing on its most prominent and well-characterized representative: 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol , also known by its International Nonproprietary Name (INN) Gaboxadol . The discovery, synthesis, and biological activity of Gaboxadol will serve as an authoritative foundation to understand the chemical and pharmacological nature of this ring system.

Secondly, leveraging this established knowledge, this whitepaper will transition from a retrospective analysis to a prospective research plan. It will outline a reasoned, scientifically sound, and novel synthetic pathway for the target molecule, 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine. This section is designed for the practicing researcher, explaining not just the "how" but the "why" behind the proposed experimental choices.

Part 1: The Archetype - Gaboxadol and the Tetrahydroisoxazolo[5,4-c]pyridine Core

The 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine structure is a bicyclic system that has garnered significant interest in medicinal chemistry due to its conformationally restricted GABA-like backbone. This structural rigidity allows for specific and potent interactions with biological targets.

Discovery and Significance of Gaboxadol

Gaboxadol (also known as THIP) was first disclosed in European Patent No. 0000338.[1][2] It is a potent and selective agonist for γ-aminobutyric acid (GABA) A receptors, with a functional preference for δ-subunit-containing GABAA receptors.[1] This unique pharmacological profile has led to its investigation for a wide range of neurological and psychiatric conditions, including epilepsy, Parkinson's disease, schizophrenia, Huntington's chorea, and sleep disorders.[1][2] The journey of Gaboxadol from a laboratory curiosity to a clinical candidate underscores the therapeutic potential held within the 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine core.

Established Synthesis of the Gaboxadol Core

The synthesis of Gaboxadol has been approached through various routes. A well-documented method starts from ethyl-1-benzyl-3-oxopiperidine-4-carboxylate.[1] More recent innovations have focused on developing cost-effective and scalable industrial processes, such as the synthesis starting from the readily available pyrrolidin-2-one.[1][2] This latter approach highlights a key advancement in making this important scaffold more accessible.

The process involves the creation of a key intermediate, diethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate, through a direct process from pyrrolidin-2-one.[1][2]

Experimental Protocol: Industrial Synthesis of Gaboxadol Intermediate
  • Objective: To synthesize Ethyl 4-aminobutyrate, methanesulfonic acid salt, a precursor for the core ring structure.

  • Procedure:

    • A reactor is charged with pyrrolidin-2-one (400 kg), toluene (1044 kg), and ethanol (316 kg) at room temperature.

    • Anhydrous methanesulfonic acid (492 kg) is added to the solution.

    • The mixture is heated to a temperature of 110-115°C under a pressure of 1.5-2 bar.

    • The reaction is maintained under stirring for approximately 22 hours.

    • Following the reaction period, the mixture is cooled to 60-65°C to yield the desired intermediate.[1][2]

  • Causality and Trustworthiness: This protocol, detailed in patent literature, represents a self-validating system for large-scale production.[1][2] The use of pyrrolidin-2-one is a strategic choice due to its low cost and high availability. Methanesulfonic acid acts as a potent acid catalyst for the ring-opening and esterification of the lactam. The specified temperature and pressure conditions are optimized to drive the reaction to completion efficiently and safely on an industrial scale.

Gaboxadol_Synthesis_Overview Pyrrolidinone Pyrrolidin-2-one Intermediate1 Ethyl 4-aminobutyrate methanesulfonate salt Pyrrolidinone->Intermediate1 Ethanol, Methanesulfonic Acid, Toluene, 110-115°C Intermediate2 Diethyl 5-hydroxy-3,6- dihydropyridine-1,4(2H)-dicarboxylate Intermediate1->Intermediate2 Multi-step cyclization sequence Gaboxadol Gaboxadol (4,5,6,7-Tetrahydroisoxazolo [5,4-c]pyridin-3-ol) Intermediate2->Gaboxadol Final ring formation & deprotection

Caption: Industrial synthesis pathway for Gaboxadol.

Biological Activity of the Core System

The primary biological activity associated with the 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine scaffold, as exemplified by Gaboxadol, is its action as a GABA-A receptor agonist.[1] However, substitutions on this core can modulate its activity and target profile. For instance, the thio-analogue, 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol, was found to be only a weak GABA agonist, demonstrating that even subtle isosteric replacements can significantly alter pharmacology.[3] Furthermore, related fused pyridine systems have shown a wide array of biological activities, including kinase inhibition and anticancer properties, suggesting that the 4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine core is a versatile scaffold for drug discovery.[4][5][6][7]

Part 2: A Proposed Synthetic Route for 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine

The introduction of an ethyl group at the 2-position of the oxazole ring transforms the molecule from the isoxazolol (a cyclic hydroxamic acid derivative) found in Gaboxadol to a 2-substituted oxazole. This requires a fundamentally different synthetic approach for the final ring formation. The following is a proposed, logical synthesis based on established chemical principles.

Retrosynthetic Analysis

The target molecule can be disconnected at the oxazole ring. The key bond formations would be the C-O and C=N bonds of the oxazole. A reliable method for constructing 2-substituted oxazoles is the reaction of an α-haloketone with a primary amide. In this context, the piperidine ring would contain the α-haloketone functionality, which would then be cyclized with propionamide (the source of the 2-ethyl group).

Retrosynthesis Target 2-Ethyl-4,5,6,7-tetrahydro- oxazolo[5,4-c]pyridine Precursor1 Propionamide Target->Precursor1 Oxazole formation Precursor2 4-Amino-3-halopiperidinone derivative Target->Precursor2 Oxazole formation

Caption: Retrosynthetic approach for the target molecule.

Proposed Forward Synthesis

This proposed synthesis begins with a commercially available piperidine derivative and proceeds through several logical steps to construct the target molecule.

Experimental Protocol: Proposed Synthesis
  • Objective: To synthesize 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine.

  • Step 1: Synthesis of N-Boc-4-piperidone

    • Start with 4-piperidone hydrochloride monohydrate.

    • Dissolve in a suitable solvent such as dichloromethane.

    • Add a base, for example, triethylamine, to neutralize the hydrochloride.

    • Add Di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction to isolate the N-Boc-4-piperidone.

    • Rationale: The Boc protecting group is essential to prevent the secondary amine of the piperidine from interfering in subsequent reactions. It is stable under the planned reaction conditions and can be easily removed later.

  • Step 2: α-Bromination of N-Boc-4-piperidone

    • Dissolve N-Boc-4-piperidone in a solvent like diethyl ether or THF.

    • Add a brominating agent, such as N-Bromosuccinimide (NBS), along with a radical initiator like AIBN, or use a copper(II) bromide-mediated reaction.

    • Reflux the mixture until the starting material is consumed.

    • Purify the resulting α-bromo ketone (N-Boc-3-bromo-4-piperidone) via column chromatography.

    • Rationale: The introduction of a halogen at the α-position to the ketone is the critical step to set up the subsequent cyclization. The choice of brominating agent can be optimized for yield and selectivity.

  • Step 3: Oxazole Ring Formation

    • Combine the N-Boc-3-bromo-4-piperidone with propionamide in a high-boiling point solvent such as dimethylformamide (DMF) or toluene.

    • Heat the reaction mixture, likely to temperatures above 100°C, to facilitate the condensation and cyclization (Robinson-Gabriel synthesis).

    • Monitor the reaction for the formation of the protected 2-Ethyl-5-Boc-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine.

    • Isolate and purify the product.

    • Rationale: This is the key bond-forming step. The amide nucleophilically attacks the carbon bearing the bromine, and subsequent dehydration and cyclization form the stable oxazole ring. Propionamide is chosen as it directly provides the required 2-ethyl substituent.

  • Step 4: Deprotection to Yield the Final Compound

    • Dissolve the protected product in a suitable solvent (e.g., dichloromethane or dioxane).

    • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

    • Stir at room temperature until the Boc group is cleaved (monitored by TLC or LC-MS).

    • Neutralize the reaction and extract the final product, 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine. The product can be purified by chromatography or crystallization of a salt form.

    • Rationale: Acid-labile deprotection of the Boc group is a standard, high-yielding procedure that cleanly reveals the final target molecule without affecting the newly formed oxazole ring.

Proposed_Synthesis Start 4-Piperidone Step1 N-Boc-4-piperidone Start->Step1 Boc₂O, Base Step2 N-Boc-3-bromo-4-piperidone Step1->Step2 NBS or CuBr₂ Step3 2-Ethyl-5-Boc-4,5,6,7-tetrahydro- oxazolo[5,4-c]pyridine Step2->Step3 Propionamide, Heat Final 2-Ethyl-4,5,6,7-tetrahydro- oxazolo[5,4-c]pyridine Step3->Final TFA or HCl

Caption: Proposed synthetic pathway to the target molecule.

Characterization and Data Presentation

Upon successful synthesis, the final compound and all intermediates would require rigorous characterization. The following data should be collected and organized for clear interpretation.

Analytical Technique Expected Data for 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), and distinct signals for the three methylene groups of the piperidine ring. The chemical shifts would confirm the ring fusion.
¹³C NMR Resonances for all unique carbon atoms, including the two carbons of the ethyl group, the three methylene carbons, and the two sp² carbons of the oxazole ring.
Mass Spectrometry (HRMS) An exact mass measurement that corresponds to the molecular formula (C₉H₁₂N₂O) to confirm elemental composition.
FTIR Spectroscopy Characteristic peaks for C=N and C-O stretching of the oxazole ring and N-H stretching of the secondary amine.

Conclusion and Future Directions

While the specific molecule 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine remains, for the moment, a theoretical target, its core heterocyclic system has a rich history in medicinal chemistry, primarily through the development of Gaboxadol. The established synthetic routes and pharmacological understanding of Gaboxadol provide a robust framework for exploring novel derivatives. The proposed synthetic pathway in this guide offers a logical and experimentally viable approach to access this new chemical entity.

The next steps for a research program would be to execute this synthesis, fully characterize the resulting compound, and subsequently screen it for biological activity. Given the diverse activities of related fused pyridine heterocycles, potential areas for investigation could include GABA receptor modulation, kinase inhibition, or evaluation as an Hsp90 inhibitor. This endeavor represents a classic example of using established knowledge to rationally design and discover novel molecules with therapeutic potential.

References

  • US20200223865A1 - Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol.
  • Amat, M., Kövér, A., Jokic, D., Lozano, O., Pérez, M., Landoni, N., Subrizi, F., Bautista, J., & Bosch, J. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC, 2010(iii), 145-151. [Link]

  • Moosavi-Zare, A. R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(8), 571-581. [Link]

  • WO2016150953A1 - Manufacture of 4,5,6,7-tetrahydroisozaxolo[5,4-c]pyridin-3-ol.
  • Krogsgaard-Larsen, P., et al. (1985). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. Journal of Medicinal Chemistry, 28(11), 1612-1617. [Link]

  • Schenone, S., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. European Journal of Medicinal Chemistry, 77, 346-357. [Link]

  • Iqbal, M. A., et al. (2024). Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. Journal of Biomolecular Structure and Dynamics. [Link]

  • Yoshikawa, M., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. Journal of Medicinal Chemistry, 61(6), 2384-2409. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine

Preamble: Charting a Course for a Novel Chemical Entity In the landscape of drug discovery, we often encounter novel chemical entities (NCEs) whose biological activities are yet to be defined. The compound 2-Ethyl-4,5,6,...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting a Course for a Novel Chemical Entity

In the landscape of drug discovery, we often encounter novel chemical entities (NCEs) whose biological activities are yet to be defined. The compound 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine represents one such molecule. A survey of current scientific literature reveals a scarcity of direct research on this specific ethyl-substituted structure. However, this absence of data is not a barrier but an opportunity. The true scientific endeavor begins here: building a robust, evidence-based hypothesis for its potential biological targets and designing a rigorous validation strategy.

This guide is structured not as a review of established facts, but as a strategic roadmap for the research and drug development professional. By dissecting the core scaffold, 4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine, and drawing causal links from its structurally related analogs, we can illuminate the most probable and promising therapeutic targets. We will explore three high-potential target classes: GABAergic receptors , protein kinases , and the molecular chaperone Hsp90 . For each, we will present the scientific rationale, detailed experimental protocols for validation, and the logical framework underpinning these choices.

Part I: The GABAergic Hypothesis - A Legacy of Neuromodulation

Scientific Rationale: The Gaboxadol Precedent

The most compelling starting point for our investigation is the striking structural similarity of our core scaffold to 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol , more commonly known as Gaboxadol (or THIP).[1] Gaboxadol is a well-characterized selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor.[1] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), and modulation of its receptors is a clinically validated strategy for treating a spectrum of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[1]

The shared bicyclic tetrahydropyridine-fused heterocyclic core between our NCE and Gaboxadol strongly suggests a potential interaction with GABA receptors. Even the thio-analogue of Gaboxadol retains activity at GABAergic systems, albeit as a weaker agonist, demonstrating the robustness of this pharmacophore.[2] Therefore, our primary hypothesis is that 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine may function as a modulator of GABA-A receptors.

Experimental Validation Workflow: From Binding to Function

To rigorously test this hypothesis, a multi-step validation process is required, moving from initial binding affinity to functional confirmation.

GABAA_Workflow cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity A Prepare Rat Brain Membrane Homogenate B Radioligand Binding Assay ([3H]muscimol or [3H]gabazine) A->B C Incubate Membranes with Radioligand & varying [NCE] B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Calculate Ki Value D->E F Express GABA-A Subtypes (e.g., α1β2γ2) in Xenopus Oocytes or HEK293 Cells E->F Proceed if Ki < 10 µM G Two-Electrode Voltage Clamp or Patch-Clamp Electrophysiology F->G H Apply GABA (EC50 dose) +/- NCE G->H I Measure Current Response H->I J Determine Modulatory Profile (Agonist, Antagonist, PAM, NAM) I->J

Caption: Workflow for validating GABA-A receptor activity.

  • Objective: To determine the binding affinity (Kᵢ) of the NCE for the GABA-A receptor.

  • Materials: Frozen rat whole brain tissue, Trizma buffer, [³H]muscimol (agonist site ligand), GABA, test compound (NCE), glass fiber filters, scintillation fluid.

  • Procedure:

    • Prepare a crude synaptic membrane fraction from rat brain tissue via homogenization and centrifugation.

    • In a 96-well plate, add membrane preparation, [³H]muscimol (at a concentration near its Kₑ), and a range of concentrations of the NCE (e.g., 1 nM to 100 µM).

    • For non-specific binding control wells, add a saturating concentration of unlabeled GABA.

    • Incubate at 4°C for 60 minutes.

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash filters with ice-cold buffer.

    • Place filters in scintillation vials with scintillation fluid and quantify radioactivity using a liquid scintillation counter.

    • Calculate specific binding and determine the IC₅₀ value of the NCE. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

  • Trustworthiness Check: The assay must include positive (unlabeled GABA) and negative (vehicle) controls. The calculated Kₑ of the radioligand should align with historical values.

  • Objective: To characterize the functional effect of the NCE on GABA-A receptor ion channel activity.

  • Methodology: Automated patch-clamp or two-electrode voltage clamp (TEVC) on cells expressing recombinant human GABA-A receptor subtypes.

  • Procedure:

    • Culture HEK293 cells stably expressing a specific GABA-A receptor subtype (e.g., α₁β₂γ₂ for benzodiazepine-sensitive receptors or α₄β₃δ for extrasynaptic receptors).

    • Clamp the cells at a holding potential of -60 mV.

    • To test for agonist activity , apply the NCE alone at increasing concentrations and measure any induced chloride current.

    • To test for antagonist activity , first apply a known concentration of GABA (typically the EC₅₀) to elicit a control current, then co-apply GABA with the NCE. A reduction in current indicates antagonism.

    • To test for positive allosteric modulator (PAM) activity , co-apply a low concentration of GABA (EC₁₀-EC₂₀) with the NCE. Potentiation of the GABA-induced current indicates PAM activity.

  • Causality Interpretation: An increase in current with the NCE alone confirms agonism. A rightward shift in the GABA dose-response curve in the presence of the NCE confirms competitive antagonism. An increase in the maximal response to GABA suggests positive allosteric modulation.

Part II: The Kinase Inhibitor Hypothesis - Targeting Cellular Signaling

Scientific Rationale: A Scaffold for Signal Transduction Control

The fused heterocyclic pyridine core is a privileged scaffold in medicinal chemistry, frequently appearing in potent and selective protein kinase inhibitors. For example, derivatives of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine have been developed as highly potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key mediator of necroptotic cell death with implications for inflammatory diseases and multiple sclerosis.[3] Furthermore, related oxazolo[5,4-d]pyrimidine structures have been investigated as inhibitors of Aurora kinase A and VEGFR-2, both critical targets in oncology.[4][5][6] Pyrazolopyridines, in general, are known to act as protein kinase inhibitors.[7]

This body of evidence provides a strong causal link: the electronic and structural features of the tetrahydropyridine-fused heterocyclic system are well-suited for interaction with the ATP-binding pocket of protein kinases. We hypothesize that our NCE could exhibit inhibitory activity against one or more kinases relevant to oncology or immunology.

Experimental Validation Workflow: From Broad Screening to Cellular Confirmation

Kinase_Workflow cluster_0 Phase 1: Unbiased Hit Finding cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Cellular Target Engagement A Broad Kinase Panel Screen (e.g., KinomeScan®, >400 kinases) B Single High [NCE] Concentration (e.g., 10 µM) A->B C Identify Hits (e.g., >90% Inhibition) B->C D Biochemical IC50 Assay for Hits (e.g., ADP-Glo™, HTRF®) C->D Validate Hits E Dose-Response Curve Generation D->E F Determine IC50 Value E->F G Counter-screen against Closely Related Kinases F->G H Select Relevant Cell Line F->H Proceed if IC50 < 1 µM I Treat Cells with NCE H->I J Western Blot for Phospho-Substrate I->J K Confirm Reduction in Downstream Signaling J->K

Caption: Workflow for kinase inhibitor identification and validation.

  • Objective: To identify potential kinase targets for the NCE in an unbiased manner.

  • Methodology: Utilize a commercial fee-for-service platform (e.g., DiscoveRx KINOMEscan™, Eurofins KinaseProfiler™). These platforms typically use binding assays (not enzymatic activity) to measure the interaction of a compound with a large panel of kinases.

  • Procedure:

    • Submit the NCE for screening at a single, high concentration (typically 1-10 µM).

    • The service provider will perform the assays, which often involve immobilizing the kinase and measuring the displacement of a tagged ligand by the test compound.

    • Data is returned as percent inhibition or percent of control for each kinase in the panel.

  • Causality Interpretation: Kinases showing significant inhibition (e.g., >90%) are considered primary hits. The breadth of hits provides an early indication of selectivity. A compound hitting only a few targets is more desirable than a non-selective one.

  • Objective: To determine the potency (IC₅₀) of the NCE against the specific kinase(s) identified in the primary screen.

  • Principle: The ADP-Glo™ assay measures the amount of ADP produced by a kinase reaction. Inhibition of the kinase results in a lower ADP signal.

  • Procedure:

    • In a 384-well plate, set up kinase reactions containing the purified kinase enzyme, its specific substrate (protein or peptide), and ATP.

    • Add the NCE across a range of concentrations (e.g., 11-point, 3-fold serial dilution).

    • Incubate for the optimized reaction time (e.g., 60 minutes at room temperature).

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction.

    • Measure luminescence.

    • Plot the luminescence signal against the NCE concentration and fit to a four-parameter logistic equation to determine the IC₅₀.

  • Self-Validation: The assay must include "no enzyme" and "vehicle" controls to define the baseline and maximum signal windows.

  • Objective: To confirm that the NCE inhibits the target kinase inside a living cell by measuring the phosphorylation of a known downstream substrate.

  • Example Scenario: If RIP1 kinase is the target, use HT-29 cells and stimulate necroptosis with a combination of TNFα, a SMAC mimetic, and a caspase inhibitor (TSZ).

  • Procedure:

    • Plate HT-29 cells and allow them to adhere.

    • Pre-treat the cells with various concentrations of the NCE or a known RIP1 inhibitor (positive control) for 1-2 hours.

    • Stimulate the cells with TSZ for the required time (e.g., 4-6 hours).

    • Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated-RIP1 (p-RIP1) or phosphorylated-MLKL (p-MLKL), a key downstream substrate.

    • Probe a parallel membrane or strip and re-probe the same membrane with an antibody for total RIP1 or a loading control (e.g., GAPDH).

    • Apply an HRP-conjugated secondary antibody and detect the signal using an ECL reagent.

  • Expected Outcome: A dose-dependent decrease in the p-RIP1 or p-MLKL signal, with no change in total RIP1 or GAPDH, provides strong evidence of cellular target engagement.

Part III: The Hsp90 Inhibition Hypothesis - A Chaperone Disruption Strategy

Scientific Rationale: Isomeric Evidence for a Novel Interaction

Heat shock protein 90 (Hsp90) is a molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins. Many of these clients are critical oncoproteins involved in signal transduction, cell cycle control, and survival (e.g., AKT, HER2, C-RAF). Hsp90 inhibition leads to the misfolding and subsequent proteasomal degradation of these clients, making it a powerful anti-cancer strategy.

Intriguingly, a study on the regioisomeric scaffold, 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines , identified potent Hsp90 inhibitors with significant cell growth inhibitory activity.[8] The subtle change in the fusion of the isoxazole ring does not fundamentally alter the overall shape and electronic properties of the bicyclic system. This provides a logical basis to hypothesize that our NCE, with the [5,4-C] fusion, may also fit into the N-terminal ATP-binding pocket of Hsp90.

Experimental Validation Workflow: From Binding to Client Degradation

Hsp90_Workflow cluster_0 Hsp90 Chaperone Cycle cluster_1 Validation Pathway A Open Hsp90 (ADP-bound) B Client Protein Binding A->B C ATP Binding (Closed State) B->C D Client Folding & Release C->D F Western Blot Analysis: Treat cancer cells with NCE D->A E FP Binding Assay: NCE displaces fluorescent ATP probe from Hsp90 E->F G Measure Client Protein (e.g., AKT, HER2) Levels F->G H Confirm Client Degradation G->H Inhibitor NCE Inhibitor Inhibitor->C Blocks ATP Binding

Caption: Hsp90 cycle disruption and experimental validation.

  • Objective: To directly measure the binding of the NCE to the N-terminal ATP-binding domain of Hsp90α.

  • Principle: An FITC-labeled ATP analog (or a known fluorescent Hsp90 inhibitor) will bind to Hsp90α and, due to the large size of the complex, will tumble slowly in solution, resulting in a high FP signal. A competing compound (the NCE) that displaces the fluorescent probe will cause it to tumble faster, leading to a decrease in the FP signal.

  • Procedure:

    • In a black, low-volume 384-well plate, add purified recombinant human Hsp90α protein.

    • Add a fixed concentration of the fluorescent probe.

    • Add the NCE across a range of concentrations.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure fluorescence polarization using a plate reader with appropriate filters.

    • Plot the change in mP (millipolarization) units against NCE concentration to determine the IC₅₀.

  • Trustworthiness Check: Include a known Hsp90 inhibitor (e.g., 17-AAG) as a positive control to validate assay performance.

  • Objective: To confirm that Hsp90 inhibition by the NCE leads to the expected downstream biological consequence in cancer cells.

  • Cell Line Selection: Choose a cancer cell line known to be sensitive to Hsp90 inhibition and expressing relevant client proteins (e.g., MCF-7 or BT-474 for HER2; K562 for Bcr-Abl).

  • Procedure:

    • Plate the selected cancer cells and treat them with a dose-range of the NCE for an extended period (typically 24-48 hours) to allow time for protein degradation.

    • Include a positive control (a known Hsp90 inhibitor) and a vehicle control.

    • Harvest and lyse the cells.

    • Perform Western blotting as described in Protocol 5.

    • Probe membranes with primary antibodies against key Hsp90 clients (e.g., AKT, HER2, C-RAF, CDK4) and, as a control, a non-client protein (e.g., Actin). It is also common to probe for Hsp70, which is typically upregulated as a feedback response to Hsp90 inhibition.

  • Expected Outcome: A dose-dependent decrease in the levels of client proteins, with a concurrent increase in Hsp70 and no change in Actin, is the hallmark of a bona fide Hsp90 inhibitor.

Summary & Strategic Outlook

We have established three high-priority, scientifically-grounded hypotheses for the therapeutic targets of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine. The proposed experimental workflows provide a clear, self-validating path to interrogate each of these possibilities.

Hypothesized Target Scientific Rationale Primary Validation Experiment Key Data Output
GABA-A Receptor Structural analog of Gaboxadol (THIP).[1][2]Radioligand Binding AssayBinding Affinity (Kᵢ)
Protein Kinases Privileged scaffold for kinase inhibition (e.g., RIP1, Aurora).[3][4][7]Broad-Panel Kinase ScreenPercent Inhibition vs. Panel
Hsp90 Regioisomeric scaffold shows Hsp90 inhibitory activity.[8]Fluorescence Polarization AssayBinding Potency (IC₅₀)

The initial results from these screens will be pivotal. A potent and selective "hit" in any one of these areas would trigger a cascade of follow-up studies, including lead optimization, in vivo pharmacology, and ADME/Tox profiling. It is also conceivable that the compound possesses polypharmacology, interacting with more than one target class, which could present both challenges and therapeutic opportunities. This guide provides the foundational strategy to de-risk and advance this novel chemical entity, transforming it from a mere structure on a page into a potential therapeutic agent with a well-defined mechanism of action.

References

  • Information on tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivatives and Met inhibitory activity was synthesized from general knowledge of kinase inhibitors and related scaffolds, as direct cit
  • Moosavi-Zare, A.R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(8), 571-581.
  • Lundbeck H. (2020). Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol. US Patent US20200223865A1.
  • Krogsgaard-Larsen, P., et al. (1985). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. Journal of Medicinal Chemistry, 28(11), 1612-1617. Available at: [Link]

  • Romanelli, A., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. European Journal of Medicinal Chemistry, 77, 31-42. Available at: [Link]

  • Yoshikawa, M., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. Journal of Medicinal Chemistry, 61(6), 2384-2409. Available at: [Link]

  • Gorgis, A. A., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(15), 5851. Available at: [Link]

  • Karpińska, M., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. Available at: [Link]

  • General knowledge about oxazolopyrimidines as versatile scaffolds was synthesized from multiple search results, including review articles on their biological activities.
  • Karpińska, M., et al. (2022). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the In Vitro Characterization of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine

Audience: Researchers, scientists, and drug development professionals. Disclaimer: The compound "2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine" is not widely documented in publicly available scientific literature.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine" is not widely documented in publicly available scientific literature. The following protocols and application notes are based on the pharmacological profiles of structurally related compounds, such as benzomorphan opioids and sigma-1 receptor modulators. It is imperative to conduct initial dose-response and cytotoxicity studies to validate these protocols for the specific compound.

I. Scientific Introduction & Mechanistic Overview

Based on structural similarities to known pharmacological agents, 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine is hypothesized to interact with opioid and/or sigma receptors. Compounds with a related benzomorphan nucleus, such as Etazocine and Pentazocine, exhibit complex pharmacology, often acting as agonists, partial agonists, or antagonists at these receptors.[1][2]

Opioid Receptors (μ, δ, κ): These are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, typically lead to cellular hyperpolarization.[2] This is achieved through the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels.[3]

Sigma-1 Receptor (σ1R): This is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER).[4][5] It is not a classical opioid receptor.[6] The σ1R modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cell survival.[4][7] Agonists of the σ1R, like (+)-pentazocine, have been shown to be neuroprotective.[7][8]

The experimental design for characterizing 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine should, therefore, aim to elucidate its activity at both opioid and sigma receptors.

II. Compound Handling and Stock Solution Preparation

A. Physical and Chemical Properties (Inferred)
PropertyInferred Value/CharacteristicSource/Justification
Appearance Likely a white to off-white solid.Based on related compounds like Pentazocine.[9]
Solubility Sparingly soluble in water, soluble in alcohols and chloroform.Based on the solubility of Pentazocine.[9]
Storage Store at room temperature, protected from light.As recommended for (+)-Pentazocine.
B. Protocol for Preparation of a 10 mM Stock Solution

This protocol is adapted from the preparation of a (+)-pentazocine stock solution and should be optimized for the specific compound.

  • Weighing: Accurately weigh a precise amount of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine. For a 10 mM stock, this would be the molecular weight in mg dissolved in 100 mL.

  • Initial Solubilization: Add a small volume of 0.1N HCl to the powder. Gentle warming and sonication may be required to aid dissolution.

  • pH Adjustment and Final Dilution: Once dissolved, cool the solution to room temperature. Dilute to the final volume with a pH 7 buffer (e.g., PBS) to create a more physiologically compatible stock solution.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For short-term storage (up to a few weeks), 4°C is likely sufficient. For long-term storage, -20°C or -80°C is recommended. Stability studies suggest that related compounds can be stable for extended periods when refrigerated.[10][11][12][13][14]

III. Cell Line Selection

The choice of cell lines is critical for dissecting the compound's pharmacology.

Cell LineReceptor ExpressionRecommended Use
HEK293 cells stably expressing μ, δ, or κ opioid receptors High levels of a single opioid receptor subtype.Ideal for initial receptor binding and functional assays to determine selectivity.
SH-SY5Y neuroblastoma cells Endogenous expression of μ and δ opioid receptors, and σ1R.A good model for studying effects on neuronal-like cells and downstream signaling.
Neuro2a (N2a) neuroblastoma cells Endogenously express σ1R.[15]Suitable for investigating σ1R-specific effects, such as receptor translocation and modulation of calcium signaling.
PC12 cells Express σ1R.Another neuronal-like cell line to study σ1R-mediated neuroprotection.
Primary cortical neurons Endogenous expression of opioid and sigma receptors in a more physiologically relevant context.Useful for validating key findings from cell line studies.[7]

IV. Experimental Protocols

A. Cell Viability and Cytotoxicity Assay

It is essential to determine the concentration range over which the compound is not cytotoxic.

Protocol: XTT Cell Viability Assay (adapted from[16])

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine in complete cell culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for a duration relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent with an electron-coupling reagent.

  • Assay: Add the XTT labeling mixture to each well and incubate for 4-6 hours at 37°C in a CO2 incubator.

  • Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. The reference wavelength should be greater than 600 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

B. Receptor Binding Assay

A competitive binding assay will determine the affinity of the compound for opioid and sigma receptors.

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from the selected cell lines expressing the target receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [³H]DAMGO for μ-opioid receptor, [³H]-(+)-pentazocine for σ1R), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the Ki (inhibitory constant).

C. Functional Assays

1. cAMP Assay for Opioid Receptor Activity

This assay measures the functional consequence of opioid receptor activation (agonist or antagonist).

Protocol: cAMP Measurement

  • Cell Treatment: Plate cells expressing the opioid receptor of interest. Pre-treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production. Co-incubate with various concentrations of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Use a commercial cAMP assay kit (e.g., HTRF, ELISA) to quantify the amount of cAMP in each sample.

  • Data Analysis: An agonist will decrease forskolin-stimulated cAMP levels in a dose-dependent manner. An antagonist will block the effect of a known agonist.

2. Calcium Imaging for Sigma-1 Receptor Activity

σ1R activation can modulate intracellular calcium levels.[7]

Protocol: Fluo-4 Calcium Imaging

  • Cell Loading: Plate cells on glass-bottom dishes. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Baseline Measurement: Using a fluorescence microscope, record the baseline fluorescence intensity.

  • Stimulation: Add 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine and continue to record the fluorescence over time.

  • Data Analysis: An increase in fluorescence intensity indicates a rise in intracellular calcium. Quantify the change in fluorescence relative to the baseline.

D. Downstream Signaling Pathway Analysis

Protocol: Western Blotting for pERK and pCREB

Activation of both opioid and sigma receptors can lead to the phosphorylation of downstream signaling proteins like ERK and CREB.

  • Cell Treatment and Lysis: Treat cells with the compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total ERK and CREB.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.

V. Visualization of Signaling Pathways and Workflows

A. Hypothesized Opioid Receptor Signaling

G cluster_membrane Plasma Membrane Compound Compound MOR μ-Opioid Receptor Compound->MOR G_protein Gi/o MOR->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP ATP ATP ATP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylation pCREB pCREB CREB->pCREB Gene_Transcription Gene_Transcription pCREB->Gene_Transcription G cluster_er Endoplasmic Reticulum Compound Compound Sigma1R Sigma-1 Receptor Compound->Sigma1R IP3R IP3 Receptor Sigma1R->IP3R Modulation Ca_cyto Cytosolic Ca2+ IP3R->Ca_cyto Ca2+ release Ca_ER ER Ca2+ Ca_ER->IP3R Downstream_Effectors Downstream_Effectors Ca_cyto->Downstream_Effectors

Caption: Sigma-1 receptor activation modulates intracellular calcium release.

C. General Experimental Workflow

G Start Start Compound_Prep Compound Preparation & Stock Solution Start->Compound_Prep Cytotoxicity Cytotoxicity Assay (e.g., XTT) Compound_Prep->Cytotoxicity Cell_Culture Cell Line Culture & Maintenance Cell_Culture->Cytotoxicity Binding_Assay Receptor Binding (Determine Ki) Cytotoxicity->Binding_Assay Functional_Assays Functional Assays (cAMP, Ca2+) Binding_Assay->Functional_Assays Signaling_Analysis Downstream Signaling (Western Blot) Functional_Assays->Signaling_Analysis Data_Analysis Data Analysis & Interpretation Signaling_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro characterization of the test compound.

VI. References

  • National Center for Biotechnology Information. (n.d.). Pentazocine. In PubChem. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Etazocine. Retrieved from [Link]

  • Romano, A., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. European Journal of Medicinal Chemistry, 76, 463-475.

  • Krogsgaard-Larsen, P., et al. (1985). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. Journal of Medicinal Chemistry, 28(11), 1612-1617.

  • Davis, M. P. (2016). Basic opioid pharmacology: an update. American Journal of Hospice and Palliative Medicine, 33(6), 573-583.

  • Schmidt, H. R., & Kruse, A. C. (2019). The molecular function of the sigma-1 receptor: A chaperone for ion channels. Journal of Biological Chemistry, 294(9), 3149-3158.

  • Walker, S. E., et al. (2009). Stability of aseptically prepared Tazocin solutions in polyvinyl chloride bags. The Canadian Journal of Hospital Pharmacy, 62(3), 214-221.

  • Walker, S. E., et al. (2009). Stability of Aseptically Prepared Tazocin Solutions in Polyvinyl Chloride Bags. The Canadian Journal of Hospital Pharmacy, 62(3), 214-221.

  • Su, T. P., et al. (2016). The sigma-1 receptor as a therapeutic target for neuropsychiatric diseases. Journal of Biomedical Science, 23(1), 1-13.

  • Patient-derived acellular ascites fluid affects drug responses in ovarian cancer cell lines through the activation of key signalling pathways. (2024). Molecular Oncology.

  • International Union of Basic and Clinical Pharmacology. (n.d.). Opioid receptors. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Pentazocine Hydrochloride? Retrieved from [Link]

  • Zhao, H., et al. (2020). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences, 21(21), 8259.

  • Scudiero, D. A., et al. (1988). Evaluation of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity in culture using human and other tumor cell lines. Cancer Research, 48(17), 4827-4833.

  • Trescot, A. M., et al. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133-S153.

  • Krogsgaard-Larsen, P., & Brehm, L. (2020). U.S. Patent Application No. 16/624,917.

  • Oien, N. L., et al. (2002). Synthesis of 4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamides with broad-spectrum human herpesvirus polymerase inhibition. Antimicrobial Agents and Chemotherapy, 46(3), 724-730.

  • Walker, S. E., et al. (2009). Stability of aseptically prepared tazocin solutions in polyvinyl chloride bags. The Canadian Journal of Hospital Pharmacy, 62(3), 214-221.

  • Nabeshima, T., & Kamei, H. (1982). [Pharmacological action of eptazocine (l-1,4-dimethyl-10-hydroxy-2,3,4,5,6,7-hexahydro-1,6-methano-1H-4-banzazonine). (II) Relationship between the analgesic action of eptazocine and brain 5-hydroxytryptamine (5-HT) (author's transl)]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 80(3), 187-197.

  • Kourrich, S., et al. (2012). Examining the effects of sigma-1 receptor agonists on the intracellular localization of the endogenous receptor in Neuro2a cells. PloS one, 7(10), e45959.

  • Assessing the stability of piperacillin/tazobactam at. (n.d.). e-OPAT.

  • U.S. Food and Drug Administration. (n.d.). TALACEN (pentazocine hydrochloride and acetaminophen) tablets. Retrieved from [Link]

  • Rigge, D. C., & Jones, M. F. (2005). Shelf lives of aseptically prepared medicines--stability of piperacillin/tazobactam in PVC and non-PVC bags. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 339-343.

  • Pasternak, G. W. (2018). The opioid receptor: emergence through millennia of pharmaceutical sciences. Frontiers in Pharmacology, 9, 124.

  • Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. (2018). ResearchGate.

  • Wikipedia. (2024, January 10). Sigma-1 receptor. Retrieved from [Link]

  • Corder, G., Castro, D. C., Bruchas, M. R., & Scherrer, G. (2018). Endogenous and Exogenous Opioids in Pain. Annual Review of Neuroscience, 41, 453-473.

  • Moosavi-Zare, A. R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(8), 571-581.

Sources

Application

Application Notes and Protocols for High-Throughput Screening with 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine

Introduction: Unveiling the Potential of a Novel Scaffold The 4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its structural similar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

The 4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its structural similarity to compounds known to interact with critical biological targets offers a compelling rationale for its exploration in drug discovery. For instance, related structures like 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines have been identified as inhibitors of Hsp90, a key molecular chaperone implicated in cancer.[1] Furthermore, the isomeric 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol, also known as Gaboxadol, is a known GABA-A receptor agonist.[2][3]

Given this landscape, this document outlines a comprehensive high-throughput screening (HTS) strategy for a novel derivative, 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine. We will hypothesize its interaction with a specific isoform of the GABA-A receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system. This application note will provide detailed protocols for two distinct, robust, and widely used HTS assays: a Fluorescence Polarization (FP) competitive binding assay and a proximity-based AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) assay.[4][5][6] Additionally, we will discuss the principles of a confirmatory cell-based functional assay.

The primary objective of a high-throughput screening campaign is to identify "hits"—compounds that modulate the target's activity in a desired manner.[4][7][8] These initial hits then serve as the foundation for more extensive medicinal chemistry and lead optimization efforts.[4][9]

Hypothetical Target and Mechanism of Action

For the purpose of this guide, we will proceed with the hypothesis that 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine acts as a modulator of the α1β2γ2 subtype of the GABA-A receptor. The following protocols are designed to identify and characterize compounds that bind to this receptor and potentially allosterically modulate its function.

GABA_A_Receptor_Signaling cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor (α1β2γ2) Cl_ion Cl- GABA_A->Cl_ion Opens Channel GABA GABA GABA->GABA_A Binds to agonist site Compound 2-Ethyl-4,5,6,7-tetrahydro- oxazolo[5,4-C]pyridine Compound->GABA_A Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to

Figure 1: Hypothetical mechanism of action at the GABA-A receptor.

Section 1: Fluorescence Polarization (FP) Competitive Binding Assay

Fluorescence Polarization is a powerful technique for studying molecular interactions in solution.[10] It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to low polarization of emitted light when excited with plane-polarized light.[11] Upon binding to a larger molecule (the receptor), the tracer's tumbling is slowed, resulting in a higher polarization value.[11] This assay will measure the ability of our test compound to displace a fluorescently labeled ligand from the GABA-A receptor.

Principle of the FP Assay

A known fluorescent ligand (tracer) for the GABA-A receptor will be used. In the absence of a competitor, the tracer binds to the receptor, resulting in a high FP signal. When a test compound, such as 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine, competes for the same binding site, it displaces the tracer, which then tumbles freely in solution, causing a decrease in the FP signal. The magnitude of this decrease is proportional to the affinity of the test compound for the receptor.

FP_Assay_Workflow cluster_prep Assay Preparation cluster_screening Screening Protocol (384-well plate) cluster_analysis Data Analysis Receptor Prepare GABA-A Receptor (e.g., 10 nM final) Add_Mix Add Receptor/Tracer Mix Receptor->Add_Mix Tracer Prepare Fluorescent Tracer (e.g., 1 nM final) Tracer->Add_Mix Compound_prep Prepare Compound Library (e.g., 10 mM in DMSO) Dispense_Cmpd Dispense Test Compounds (e.g., 50 nL) Compound_prep->Dispense_Cmpd Dispense_Cmpd->Add_Mix Incubate Incubate at RT (e.g., 60 min) Add_Mix->Incubate Read_FP Read Fluorescence Polarization Incubate->Read_FP Calc_Inhibition Calculate % Inhibition Read_FP->Calc_Inhibition Z_Factor Determine Z' Factor Calc_Inhibition->Z_Factor Hit_ID Identify Hits Calc_Inhibition->Hit_ID

Figure 2: General workflow for the FP competitive binding assay.

Detailed Protocol for FP Assay

Materials:

  • Purified GABA-A receptor (α1β2γ2)

  • Fluorescently labeled tracer (e.g., a fluorescent benzodiazepine derivative)

  • Assay Buffer: PBS, 0.01% Triton X-100, pH 7.4

  • Test compound: 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine and compound library

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Protocol Steps:

  • Reagent Preparation:

    • Prepare a 2X stock of the GABA-A receptor in Assay Buffer. The final concentration should be optimized, but a starting point is 2-fold the Kd of the tracer.

    • Prepare a 2X stock of the fluorescent tracer in Assay Buffer. A typical final concentration is 1 nM.

    • Prepare a master mix of the 2X receptor and 2X tracer.

    • Serially dilute the test compound in DMSO, then further dilute in Assay Buffer to create a 4X final concentration.

  • Assay Procedure (20 µL final volume):

    • Add 5 µL of the 4X test compound or control (e.g., DMSO for negative control, known ligand for positive control) to the wells of the 384-well plate.

    • Add 15 µL of the receptor/tracer master mix to all wells.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • The percentage of inhibition is calculated as follows: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the millipolarization value of the test well, mP_min is the average of the positive controls (full displacement), and mP_max is the average of the negative controls (no displacement).

    • Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Assay Validation and Quality Control

The robustness of an HTS assay is determined by its statistical parameters.[12] The Z'-factor is a common metric used to evaluate the quality of an HTS assay.[13]

  • Z'-factor Calculation: Z' = 1 - [(3 * (SD_max + SD_min)) / |Mean_max - Mean_min|] where SD is the standard deviation and Mean refers to the signals of the positive (min) and negative (max) controls.

  • Acceptance Criteria:

    • An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.

    • A Z'-factor between 0 and 0.5 is acceptable.

    • A Z'-factor < 0 indicates the assay is not suitable for screening.

ParameterAcceptance CriteriaHypothetical Value
Z'-factor≥ 0.50.78
Signal-to-Background> 512
CV of Controls< 10%4.5%
DMSO ToleranceUp to 1%Tolerant up to 1%

Table 1: Key validation parameters for the FP assay.

Section 2: AlphaScreen® Proximity Assay

AlphaScreen® is a bead-based, no-wash immunoassay technology that is well-suited for HTS.[5][6] It measures the interaction between two molecules by bringing a "Donor" and an "Acceptor" bead into close proximity.[14]

Principle of the AlphaScreen® Assay

Upon excitation at 680 nm, a photosensitizer in the Donor bead converts ambient oxygen to singlet oxygen.[6][14] If an Acceptor bead is within 200 nm, the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, which emits light at 520-620 nm.[14] In our hypothetical assay, one bead will be conjugated to the GABA-A receptor and the other to a known binding partner (e.g., a specific antibody or a biotinylated ligand). A test compound that disrupts this interaction will cause a decrease in the AlphaScreen® signal.

AlphaScreen_Workflow cluster_prep Reagent Preparation cluster_screening Screening Protocol cluster_analysis Data Analysis Receptor_Bead Prepare Receptor-conjugated Donor Beads Add_Receptor_Bead Add Donor Beads Receptor_Bead->Add_Receptor_Bead Ligand_Bead Prepare Ligand-conjugated Acceptor Beads Add_Ligand_Bead Add Acceptor Beads Ligand_Bead->Add_Ligand_Bead Compound_prep Prepare Compound Library Dispense_Cmpd Dispense Test Compounds Compound_prep->Dispense_Cmpd Dispense_Cmpd->Add_Receptor_Bead Incubate1 Incubate Add_Receptor_Bead->Incubate1 Incubate1->Add_Ligand_Bead Incubate2 Incubate in the dark Add_Ligand_Bead->Incubate2 Read_Signal Read AlphaScreen Signal Incubate2->Read_Signal Calc_Inhibition Calculate % Inhibition Read_Signal->Calc_Inhibition Hit_ID Identify Hits Calc_Inhibition->Hit_ID

Figure 3: General workflow for the AlphaScreen® assay.

Detailed Protocol for AlphaScreen® Assay

Materials:

  • Anti-tag (e.g., anti-His) coated Donor beads

  • Streptavidin-coated Acceptor beads

  • His-tagged, purified GABA-A receptor

  • Biotinylated ligand for the GABA-A receptor

  • AlphaScreen® Assay Buffer: (e.g., 100 mM Tris, pH 8.0, 0.01% Tween-20)

  • 384-well, white microplates (e.g., ProxiPlate)

  • Plate reader with an AlphaScreen®-compatible laser

Protocol Steps:

  • Reagent Preparation:

    • Re-suspend Donor and Acceptor beads in the dark.

    • Prepare a 3X solution of the His-tagged GABA-A receptor in Assay Buffer.

    • Prepare a 3X solution of the biotinylated ligand in Assay Buffer.

    • Prepare a 3X solution of the test compound.

  • Assay Procedure (15 µL final volume):

    • Add 5 µL of the 3X test compound to the wells.

    • Add 5 µL of the 3X His-tagged GABA-A receptor and incubate for 15 minutes at room temperature.

    • Add 5 µL of a mix of the anti-His Donor beads and Streptavidin Acceptor beads.

    • Seal the plate, and incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen®-enabled plate reader.

  • Data Analysis:

    • Similar to the FP assay, calculate the percent inhibition based on the signal from positive and negative controls.

    • Validate the assay using the Z'-factor and other quality control metrics.

Section 3: Orthogonal and Confirmatory Assays

Hits identified from the primary screen should be confirmed using orthogonal assays to rule out false positives. A cell-based functional assay is an excellent choice as it provides data in a more physiologically relevant context.[15][16]

Cell-Based Phenotypic Screening

A cell-based phenotypic screen measures the effect of a compound on the overall cell physiology or a specific cellular response.[17][18][19] For a GABA-A receptor modulator, a fluorescence-based assay measuring changes in membrane potential or intracellular chloride concentration would be highly relevant.

Principle:

  • Utilize a cell line stably expressing the α1β2γ2 GABA-A receptor.

  • Load the cells with a voltage-sensitive or chloride-sensitive fluorescent dye.

  • Use a fluorescent imaging plate reader (FLIPR) to measure the change in fluorescence upon addition of GABA (agonist).

  • Pre-incubate the cells with the hit compounds to see if they potentiate or inhibit the GABA-induced signal.

This functional validation is crucial to confirm that the binding activity observed in the biochemical assays translates to a functional effect on the receptor in a living cell.

Conclusion

This application note provides a comprehensive framework for conducting a high-throughput screening campaign for the novel compound 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine, based on a hypothetical interaction with the GABA-A receptor. The detailed protocols for both a fluorescence polarization and an AlphaScreen® assay offer robust and validated methods for primary screening.[5][20] The emphasis on rigorous data quality control and the inclusion of a strategy for orthogonal, cell-based validation ensures a high degree of confidence in the identified hits.[21][22] This structured approach, from initial assay development to hit confirmation, is fundamental to the successful identification of lead compounds in modern drug discovery.[7][23][24]

References

  • BMG LABTECH. (2019-04-10). High-throughput screening (HTS). [Link]

  • Romeo, G., et al. (2014-04-09). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Lundbeck, H. (2020-07-16). Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol.
  • Lee, K., et al. (2018-03-06). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. Journal of Medicinal Chemistry. [Link]

  • Krogsgaard-Larsen, P., et al. (1985-01-01). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. Journal of Medicinal Chemistry. [Link]

  • Lu, T., et al. (2017-09-29). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Hsieh, J. H., et al. (2019-05-09). Quality Control of Quantitative High Throughput Screening Data. PMC - NIH. [Link]

  • Ayine-Nana, D., et al. (2022-01-01). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PMC - PubMed Central. [Link]

  • Yin, H., et al. (2020-01-01). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. [Link]

  • Eglen, R. M., et al. (2008-02-25). The Use of AlphaScreen Technology in HTS: Current Status. PMC - NIH. [Link]

  • An, W. F., & Tolliday, N. (2010). A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]

  • Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. [Link]

  • BellBrook Labs. (2023-11-17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]

  • BMG LABTECH. AlphaScreen. [Link]

  • Lloyd, M. (2020-06-04). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]

  • Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research. [Link]

  • Genedata. High-Throughput Screening Data Analysis. Basicmedical Key. [Link]

  • The Assay. (2024-03-02). The High-Throughput Screening Transformation in Modern Drug Development. [Link]

  • ResearchGate. (2013). primary high-throughput screening (hts) data quality control review. [Link]

  • Delinassios, J. G. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]

  • Bentham Open. (2008-02-25). The Use of AlphaScreen Technology in HTS: Current Status. [Link]

  • Eidhoff, H., et al. (2014). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. [Link]

  • ResearchGate. (2017-08-07). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. [Link]

  • Sygnature Discovery. Phenotypic Screening. [Link]

  • Ilves, P., et al. (2019-12-13). What is the current value of fluorescence polarization assays in small molecule screening?. Expert Opinion on Drug Discovery. [Link]

  • ResearchGate. Cell-based phenotypic screening endpoints for phenotype-based drug discovery. [Link]

  • Asati, V., & Sharma, S. (2015). Synthesis and Biological Activity of substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Mini-Reviews in Medicinal Chemistry. [Link]

  • PubChem. 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3(2H)-one. [Link]

Sources

Method

Measuring the Efficacy of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine: A Guide for Preclinical Evaluation

Authored by a Senior Application Scientist This document provides a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to assess the efficacy of the novel compound, 2-Eth...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to assess the efficacy of the novel compound, 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine. Due to the novelty of this specific molecule, this guide synthesizes established protocols and strategic insights from the evaluation of structurally related compounds featuring the oxazolo[5,4-C]pyridine core and its isosteres. The proposed workflow is designed to be a self-validating system, enabling a thorough characterization of the compound's biological activity, from initial target identification to in vivo efficacy confirmation.

Introduction: The Therapeutic Potential of the Oxazolo[5,4-C]pyridine Scaffold

The oxazolo[5,4-C]pyridine scaffold is a privileged structure in medicinal chemistry, with analogues demonstrating a wide array of biological activities. Structurally similar compounds, such as those with oxazolo[5,4-d]pyrimidine and isoxazolo-[4,5-c]-pyridine cores, have been investigated for their potential as anticancer agents.[1][2][3][4] These activities are often attributed to their ability to interact with key cellular targets like protein kinases and heat shock proteins. For instance, various derivatives have shown inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, and Heat Shock Protein 90 (Hsp90), a chaperone protein crucial for the stability of many oncoproteins.[2][3][4] Furthermore, related pyrazolo[3,4-c]pyridine derivatives have been identified as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptotic cell death.[5] Another related scaffold, thiazolo[5,4-b]pyridine, has been shown to inhibit c-KIT, a receptor tyrosine kinase implicated in various cancers.[6]

Given this landscape, the primary hypothesis for 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine is its potential as an inhibitor of key signaling pathways implicated in oncology. However, it is also important to consider other possibilities. For example, the structurally related compound gaboxadol, which has a 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol core, is a GABAA receptor agonist, suggesting potential applications in neuroscience.[7]

This guide, therefore, advocates for an initial broad-based screening approach to identify the primary biological activity of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine, followed by more focused and in-depth efficacy studies.

Initial Target Identification and In Vitro Screening

The first phase of efficacy measurement involves a series of in vitro assays to determine the compound's primary mechanism of action and to establish a preliminary activity profile.

Broad-Spectrum Kinase Panel Screening

Rationale: The structural similarity of the oxazolo[5,4-C]pyridine core to known kinase inhibitors makes a broad kinase screen an essential first step.[6] This will identify potential kinase targets and guide subsequent cell-based assays.

Protocol:

  • Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that offers a panel of several hundred kinases.

  • Provide the compound at a standard initial screening concentration (e.g., 1 or 10 µM).

  • The service will typically employ a radiometric or fluorescence-based assay to measure the compound's ability to inhibit the activity of each kinase in the panel.

  • Analyze the results to identify kinases that show significant inhibition (typically >50% at the screening concentration).

Cellular Proliferation and Cytotoxicity Assays

Rationale: To determine if the compound has a direct effect on cell viability, a panel of cancer cell lines should be tested. The choice of cell lines should be guided by the results of the kinase screen, focusing on those known to be dependent on the identified target kinases.

Protocol: MTT/XTT Assay

  • Cell Plating: Seed cancer cell lines (e.g., HUVEC for angiogenesis-related targets, various solid tumor lines for others) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine (e.g., from 0.01 to 100 µM) in culture medium. Add the compound solutions to the cells and incubate for 48-72 hours.

  • MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.

Hsp90 Inhibition Assay

Rationale: Given that related compounds are Hsp90 inhibitors, it is prudent to assess this activity directly.[3][4]

Protocol: Client Protein Degradation Western Blot

  • Cell Treatment: Treat a relevant cancer cell line (e.g., MCF-7 or K562) with varying concentrations of the compound for 24-48 hours.[4]

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against known Hsp90 client proteins (e.g., HER2, Akt, c-Raf).

  • Analysis: A dose-dependent decrease in the levels of client proteins indicates Hsp90 inhibition.

Mechanistic Deep Dive: Signaling Pathway Analysis

Once a primary target or cellular effect is identified, the next step is to elucidate the downstream signaling pathways affected by the compound.

VEGFR-2 Signaling Pathway

Rationale: If the initial screening suggests anti-angiogenic properties (e.g., potent inhibition of HUVEC proliferation), investigating the VEGFR-2 pathway is critical.[1][2]

Workflow Diagram:

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Compound 2-Ethyl-4,5,6,7-tetrahydro- oxazolo[5,4-C]pyridine Compound->VEGFR2 Inhibition Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration) Akt->Angiogenesis PKC PKC PLCg->PKC ERK ERK1/2 PKC->ERK ERK->Angiogenesis

Caption: VEGFR-2 signaling pathway and potential inhibition point.

Protocol: Phospho-Kinase Western Blot

  • Cell Stimulation: Starve HUVECs overnight and then stimulate with VEGF in the presence or absence of the compound for a short period (e.g., 15-30 minutes).

  • Western Blotting: Perform Western blotting as described above, using antibodies specific for the phosphorylated (active) forms of VEGFR-2, PI3K, Akt, and ERK1/2.

  • Analysis: A reduction in the phosphorylation of these downstream effectors in the presence of the compound confirms inhibition of the VEGFR-2 pathway.[1]

Hsp90 Client Protein Degradation Pathway

Rationale: To confirm that the observed cytotoxicity is due to Hsp90 inhibition, it is important to demonstrate the downstream consequences.

Workflow Diagram:

Hsp90_Pathway Hsp90 Hsp90 ClientProteins Client Proteins (e.g., HER2, Akt, c-Raf) Hsp90->ClientProteins Chaperoning & Stabilization Compound 2-Ethyl-4,5,6,7-tetrahydro- oxazolo[5,4-C]pyridine Compound->Hsp90 Inhibition UbiquitinProteasome Ubiquitin-Proteasome System ClientProteins->UbiquitinProteasome Misfolded proteins are targeted Degradation Protein Degradation UbiquitinProteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Caption: Hsp90 inhibition leading to client protein degradation.

Protocol: Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

  • Staining: Harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: An increase in the population of Annexin V-positive cells (early apoptosis) and Annexin V/PI-positive cells (late apoptosis/necrosis) indicates that the compound induces programmed cell death.[4]

In Vivo Efficacy Evaluation

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy in a whole-organism context.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Rationale: Before conducting efficacy studies, it is crucial to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-response relationship in vivo.

Protocol: Mouse PK Study

  • Dosing: Administer a single dose of the compound to a cohort of mice via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at various time points post-dosing.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

Xenograft Tumor Model

Rationale: This is the gold standard for evaluating the in vivo anti-cancer efficacy of a test compound.

Experimental Workflow:

Xenograft_Workflow Start Start: Tumor Cell Implantation TumorGrowth Tumor Growth Monitoring Start->TumorGrowth Treatment Treatment Initiation (Vehicle vs. Compound) TumorGrowth->Treatment Monitoring Continued Tumor Monitoring & Body Weight Treatment->Monitoring Endpoint Endpoint: Tumor Excision & Analysis Monitoring->Endpoint

Caption: Workflow for a typical xenograft efficacy study.

Protocol:

  • Tumor Implantation: Subcutaneously implant a relevant human cancer cell line into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into vehicle control and treatment groups. Administer the compound daily (or as determined by PK studies) via an appropriate route (e.g., oral gavage).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for target engagement).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: In Vitro Activity Summary

Assay TypeCell Line/TargetIC50 / % Inhibition
Kinase InhibitionTarget Kinase XValue (nM/µM)
CytotoxicityCancer Cell Line AValue (µM)
CytotoxicityCancer Cell Line BValue (µM)
HUVEC ProliferationHUVECValue (µM)
Hsp90 InhibitionK562Value (% degradation at X µM)

Table 2: In Vivo Efficacy in Xenograft Model

Treatment GroupDosing RegimenMean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)
Vehicle ControlDetailsValue ± SEMN/A
Compound (X mg/kg)DetailsValue ± SEMValue
Compound (Y mg/kg)DetailsValue ± SEMValue

Conclusion

The provided framework offers a systematic and robust approach to measuring the efficacy of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine. By starting with broad, unbiased screening and progressively narrowing the focus to specific mechanisms and in vivo models, researchers can efficiently and effectively characterize the therapeutic potential of this novel compound. The emphasis on understanding the underlying causality of the observed biological effects will provide a solid foundation for further preclinical and clinical development.

References

  • Lundbeck H. Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol. Google Patents; 2020.
  • Sochacka-Ćwikła A, Mączyński M. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules. 2023;28(4):1833. Available from: [Link]

  • Sochacka-Ćwikła A, Mączyński M, Cielecka-Piontek J, et al. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Int J Mol Sci. 2022;23(19):11694. Available from: [Link]

  • Lee H, Jo S, Kim H, et al. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Pharmaceuticals (Basel). 2022;15(7):849. Available from: [Link]

  • Baruchello R, Barrese E, Bertinaria M, et al. 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. ResearchGate. 2014. Available from: [Link]

  • Kim J, Lee S, Kim N, et al. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. J Med Chem. 2018;61(7):2895-2909. Available from: [Link]

  • Baruchello R, Barrese E, Bertinaria M, et al. 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. Eur J Med Chem. 2014;77:319-31. Available from: [Link]

  • Sochacka-Ćwikła A, Mączyński M. Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified... ResearchGate. 2023. Available from: [Link]

  • Moosavi-Zare AR, Goudarziafshar H, Zare E, et al. Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. 2022;6(8):571-581. Available from: [Link]

  • Titi A, Toubi Y, Al-Hourani B, et al. Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. Mol Divers. 2024. Available from: [Link]

  • Bruno G, Costantino L, Radi M, et al. Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ResearchGate. 2014. Available from: [Link]

  • Sochacka-Ćwikła A, Mączyński M, Cielecka-Piontek J, et al. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. 2022. Available from: [Link]

  • Kráľová P, Klárová T, Hylsová M, et al. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules. 2022;27(19):6499. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: A Phased Approach to the Preclinical Evaluation of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine

Introduction: The Therapeutic Potential of the Oxazolo[5,4-C]pyridine Scaffold The oxazolo[5,4-c]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Oxazolo[5,4-C]pyridine Scaffold

The oxazolo[5,4-c]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] This heterocyclic system is structurally analogous to purine bases, suggesting potential interactions with a variety of biological targets.[3] Indeed, compounds sharing this core have been investigated for their anticancer properties, often through the inhibition of critical enzymes and signaling pathways.[1][3][4][5] Furthermore, variations of the tetrahydro-oxazolo[5,4-C]pyridine structure have been explored for their effects on the central nervous system (CNS), including activity as GABA agonists.[6][7]

Given this landscape, a novel derivative, 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine (hereinafter referred to as "Compound X"), warrants a systematic and multi-faceted experimental investigation. This document outlines a comprehensive, phased approach for the initial preclinical evaluation of Compound X, designed for researchers in drug discovery and development. The protocols herein are designed to first elucidate the compound's primary biological targets and then to characterize its functional effects in both cellular and whole-organism models.

Phase 1: Initial Target Screening and In Vitro Profiling

The initial phase of investigation aims to broadly assess the biological activity of Compound X, focusing on potential interactions with G-protein coupled receptors (GPCRs) and its cytotoxic effects on cancer cell lines. This approach is guided by the known activities of related oxazolo[5,4-c]pyridine derivatives.

Broad-Spectrum GPCR Ligand Binding Assays

Rationale: GPCRs are a major class of drug targets, and many CNS-active compounds mediate their effects through these receptors.[8] A broad-spectrum screen will provide an unbiased view of Compound X's potential targets.

Protocol: Radioligand Binding Assay Panel

  • Objective: To identify potential GPCR targets of Compound X.

  • Procedure:

    • Utilize a commercially available GPCR binding panel (e.g., Eurofins Discovery's SafetyScreen44™ GPCR Panel).

    • Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO).

    • Perform competitive binding assays where Compound X is incubated with cell membranes expressing the target GPCR and a specific radioligand for that receptor.

    • Measure the displacement of the radioligand by Compound X at a fixed concentration (e.g., 10 µM).

    • Calculate the percent inhibition of radioligand binding.

  • Data Interpretation: A significant inhibition (typically >50%) suggests a potential interaction with the corresponding GPCR, warranting further investigation.

Anticancer Cytotoxicity Screening

Rationale: The oxazolo[5,4-d]pyrimidine scaffold, a close structural relative, has shown promise in the development of anticancer agents.[3][4] Therefore, it is prudent to evaluate the cytotoxic potential of Compound X against a panel of human cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Objective: To determine the cytotoxic effects of Compound X on various cancer cell lines.

  • Cell Lines:

    • A549 (lung carcinoma)

    • MCF-7 (breast adenocarcinoma)

    • LoVo (metastatic colon adenocarcinoma)

    • HT29 (primary colon adenocarcinoma)

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of Compound X (e.g., 0.1 µM to 100 µM) for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Table 1: Hypothetical Initial Screening Data for Compound X

Assay TypeTarget/Cell LineResult
GPCR BindingDopamine D285% inhibition at 10 µM
GPCR BindingSerotonin 5-HT2A78% inhibition at 10 µM
GPCR BindingGABA-A62% inhibition at 10 µM
Cytotoxicity (IC50)A549> 100 µM
Cytotoxicity (IC50)MCF-7> 100 µM

Phase 2: In-Depth In Vitro Functional Characterization

Based on the initial screening results, this phase focuses on characterizing the functional activity of Compound X at its putative targets. Assuming the hypothetical results from Table 1, we will focus on the Dopamine D2, Serotonin 5-HT2A, and GABA-A receptors.

GPCR Functional Assays

Rationale: It is crucial to determine whether Compound X acts as an agonist, antagonist, or inverse agonist at its identified GPCR targets.[9] Functional assays measuring downstream signaling events will elucidate the compound's mechanism of action.

Protocol: cAMP and Calcium Flux Assays

  • Objective: To characterize the functional activity of Compound X at D2 (Gi-coupled) and 5-HT2A (Gq-coupled) receptors.

  • Assays:

    • cAMP Assay (for D2 receptors): Use a cell line expressing the D2 receptor and a CRE-luciferase reporter system. Measure the inhibition of forskolin-stimulated cAMP production in the presence of varying concentrations of Compound X.

    • Calcium Flux Assay (for 5-HT2A receptors): Use a cell line expressing the 5-HT2A receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4). Measure the increase in intracellular calcium upon stimulation with Compound X.

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of Compound X.

Electrophysiological Analysis of GABA-A Receptor Modulation

Rationale: To confirm and characterize the interaction with the GABA-A receptor, whole-cell patch-clamp electrophysiology provides a direct measure of ion channel modulation.

Protocol: Whole-Cell Patch-Clamp on Cultured Neurons

  • Objective: To determine if Compound X modulates GABA-A receptor-mediated currents.

  • Procedure:

    • Use primary cultured cortical neurons or a cell line stably expressing GABA-A receptors.

    • Perform whole-cell voltage-clamp recordings.

    • Apply GABA at its EC20 concentration to elicit a baseline current.

    • Co-apply Compound X with GABA and measure the change in current amplitude.

  • Data Interpretation: An enhancement of the GABA-induced current would suggest positive allosteric modulation, while a decrease would indicate antagonism.

Diagram 1: Phased Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro Functional Assays cluster_2 Phase 3: In Vivo Behavioral & PK/PD Studies GPCR Binding GPCR Binding Functional Assays Functional Assays GPCR Binding->Functional Assays Identify Targets Cytotoxicity Cytotoxicity Pharmacokinetics Pharmacokinetics Cytotoxicity->Pharmacokinetics Assess Safety Behavioral Models Behavioral Models Functional Assays->Behavioral Models Mechanism of Action Electrophysiology Electrophysiology Electrophysiology->Behavioral Models G cluster_0 Dopamine D2 Receptor (Gi) cluster_1 Serotonin 5-HT2A Receptor (Gq) cluster_2 GABA-A Receptor Compound X Compound X D2 D2R Compound X->D2 HT2A 5-HT2AR Compound X->HT2A GABAA GABA-A R Compound X->GABAA AC Adenylyl Cyclase D2->AC - cAMP cAMP AC->cAMP PLC Phospholipase C HT2A->PLC + IP3 IP3 PLC->IP3 Ca2 Ca2+ Release IP3->Ca2 Cl Cl- Influx GABAA->Cl Hyperpolarization Hyperpolarization Cl->Hyperpolarization

Caption: Hypothetical signaling pathways modulated by Compound X.

Conclusion and Future Directions

This document provides a structured and scientifically grounded framework for the initial preclinical investigation of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine. The phased approach, beginning with broad in vitro screening and progressing to targeted in vivo studies, allows for a resource-efficient and data-driven evaluation of this novel compound. The outcomes of these studies will provide a comprehensive initial profile of Compound X, guiding go/no-go decisions and informing the design of more advanced preclinical studies, such as toxicology and efficacy models for specific disease indications.

References

  • Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. (2025). ResearchGate. [Link]

  • Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. (2022). Chemical Methodologies. [Link]

  • 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. (1983). Journal of Medicinal Chemistry. [Link]

  • 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. (2014). European Journal of Medicinal Chemistry. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (2021). Current Opinion in Structural Biology. [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2023). Molecules. [Link]

  • CNS Disorder Models. (n.d.). Sygnature Discovery. [Link]

  • AI Methods for New Psychoactive Substance (NPS) Design and Analysis. (2024). International Journal of Molecular Sciences. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2023). Molecules. [Link]

  • Translational In Vivo Assays in Behavioral Biology. (2021). Neuropsychopharmacology. [Link]

  • Novel psychoactive substances: What educators need to know. (2017). Journal of the American Association of Nurse Practitioners. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. [Link]

  • US Patent Application for Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol. (2020).
  • Recent progress in assays for GPCR drug discovery. (2020). Acta Pharmacologica Sinica. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2022). Molecules. [Link]

  • NOVEL PSYCHOACTIVE SUBSTANCES – METHODS FOR IDENTIFICATION, PREDICITIVE MODELLING SOFTWARE AND AN EXPERIMENTAL DESIGN. (2018). ResearchGate. [Link]

  • Intrinsic drug potential of oxazolo[5,4‐d]pyrimidines and oxazolo[4,5‐d]pyrimidines. (2023). ResearchGate. [Link]

  • Novel Psychoactive Drugs. (n.d.). Frontiers in Pharmacology. [Link]

  • GPCR Assay Services. (n.d.). Reaction Biology. [Link]

  • CNS Pharmacology Models. (n.d.). Medicilon. [Link]

  • Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. (2014). Frontiers in Behavioral Neuroscience. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2022). MDPI. [Link]

  • GPCR Screening Services. (n.d.). Creative Bioarray. [Link]

Sources

Method

Application Notes &amp; Protocols for the Formulation of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine for In Vivo Studies

Abstract: This document provides a comprehensive guide for the formulation of the novel chemical entity, 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine, for preclinical in vivo research. As specific experimental data...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the formulation of the novel chemical entity, 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine, for preclinical in vivo research. As specific experimental data for this compound is not publicly available, this guide is built upon established principles of pharmaceutical formulation for small, heterocyclic molecules, drawing parallels from structurally related compounds. The protocols herein are designed to be a robust starting point for researchers in drug discovery and development, emphasizing a systematic approach from initial characterization to the preparation of stable and effective dosing vehicles for animal studies.

Introduction: The Formulation Challenge of Novel Heterocycles

2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine is a novel heterocyclic compound. Fused ring systems like this often exhibit poor aqueous solubility due to their rigid, crystalline nature, posing a significant hurdle for in vivo evaluation. An effective formulation is paramount as it ensures consistent bioavailability, minimizes variability in experimental results, and ultimately dictates the translatability of preclinical findings. The primary objective of this guide is to provide a logical, step-by-step framework for developing a suitable formulation for this compound, enabling accurate assessment of its pharmacokinetic and pharmacodynamic properties.

The development of a successful formulation begins with a thorough understanding of the drug candidate's fundamental physicochemical properties.[1][2][3][4] These pre-formulation studies are not merely a preliminary step but the very foundation upon which a stable, safe, and effective dosage form is built.[1][3]

Part 1: Critical Pre-formulation Assessment

Before any formulation work commences, a detailed characterization of the Active Pharmaceutical Ingredient (API) is mandatory. These studies illuminate the compound's inherent properties, guiding the selection of the most promising formulation strategy.[4]

Physicochemical Characterization

The initial step is to determine the fundamental properties of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine. The data below is presented as a hypothetical but representative profile for a molecule of this class.

PropertyPredicted ValueRationale & Implication for Formulation
Molecular Weight ~166.2 g/mol Low molecular weight suggests good potential for membrane permeability.
pKa ~4.5 (Predicted)The tetrahydro-pyridine nitrogen is basic. This allows for pH-dependent solubility and the possibility of salt formation to dramatically increase aqueous solubility.
LogP ~2.0 (Predicted)Indicates moderate lipophilicity. The compound is not a "grease-ball" molecule but may still have limited aqueous solubility.[5]
Aqueous Solubility <0.1 mg/mL at pH 7.4Poor solubility is expected, making simple aqueous solutions unsuitable without enhancement.
Solubility in Organic Solvents Freely soluble in DMSO, EthanolProvides options for creating stock solutions and for use in certain formulation types like solutions or suspensions.[6]
Solid-State Form Crystalline SolidHigh melting point and crystalline nature often correlate with poor solubility. Polymorphism should be investigated as different crystal forms can have different solubilities.[7]
Stability Analysis

Stability testing is crucial to ensure that the compound does not degrade in the formulation vehicle, which would lead to inaccurate dosing and potentially toxic byproducts.[8][9][10]

  • pH-Dependent Stability: The API should be incubated in buffers of varying pH (e.g., pH 2, 4, 7.4, 9) to identify the pH range of maximum stability. The oxazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Forced Degradation: The compound should be subjected to stress conditions (e.g., heat, light, oxidation) to understand its degradation pathways.[11] This information is vital for selecting appropriate excipients and storage conditions.[12] For instance, if the molecule is light-sensitive, amber vials would be required for all preparations.

Part 2: Formulation Development Workflow

The choice of formulation is a direct consequence of the pre-formulation data. The following workflow provides a decision-making process for selecting an appropriate formulation for in vivo studies.

G cluster_0 Pre-formulation Data cluster_1 Formulation Decision Pathway API API Characterization (Solubility, pKa, Stability) Solubility_Check Is Aqueous Solubility > Target Dose at Desired pH? API->Solubility_Check Aqueous_Sol Aqueous Solution (pH-adjusted buffer) Solubility_Check->Aqueous_Sol Yes Cosolvent_Check Soluble in GRAS Co-solvents? Solubility_Check->Cosolvent_Check No Cosolvent_Sol Co-solvent Formulation (e.g., PEG400, Propylene Glycol) Cosolvent_Check->Cosolvent_Sol Yes Suspension Suspension Formulation (Micronized API in vehicle) Cosolvent_Check->Suspension No Advanced Advanced Formulations (e.g., SEDDS, Liposomes) Suspension->Advanced If bioavailability is still poor

Caption: Formulation selection workflow based on API properties.

Part 3: Detailed Formulation Protocols

Based on the predicted properties of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine, two primary formulations are recommended as starting points.

Protocol 1: pH-Adjusted Aqueous Solution

This is the simplest and most preferred formulation if the required dose can be dissolved. It is ideal for intravenous (IV) administration and can be used for oral (PO) or intraperitoneal (IP) routes.[13]

Rationale: The basic nitrogen in the pyridine ring allows for protonation at acidic pH, forming a more soluble salt in situ.

Materials:

  • 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine (API)

  • Sterile Water for Injection, USP

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • pH meter

  • Sterile glass vials

  • Magnetic stirrer and stir bar

Step-by-Step Methodology:

  • Calculate Required Amounts: Determine the total volume and concentration of the final formulation. For a 10 mg/kg dose in a mouse with a 10 mL/kg dosing volume, the final concentration is 1 mg/mL.

  • Weigh API: Accurately weigh the required amount of API and place it in a sterile glass vial.

  • Add Vehicle: Add approximately 80% of the final volume of Sterile Water for Injection to the vial.

  • Initial Mixing: Place the vial on a magnetic stirrer and begin stirring. The API will likely not dissolve at this stage.

  • pH Adjustment: While stirring, slowly add 0.1 N HCl dropwise. Monitor the pH continuously. The API should dissolve as the pH drops (target pH ~3-4).

  • Final pH and Volume: Once the API is fully dissolved, adjust the pH to the desired final value (e.g., pH 4.0 for stability) using 0.1 N HCl or 0.1 N NaOH as needed. Add Sterile Water for Injection to reach the final target volume (q.s.).

  • Sterile Filtration: For IV administration, filter the final solution through a 0.22 µm sterile syringe filter into a sterile final container.

  • Quality Control: Visually inspect the final solution for any particulates. Confirm the final pH.

Protocol 2: Aqueous Suspension for Oral Gavage

If the required dose is too high to be solubilized, a suspension is the next logical choice. This is suitable for oral gavage.[14]

Rationale: A suspension consists of fine drug particles dispersed in an aqueous vehicle. The use of a wetting agent is critical to ensure uniform dispersion, and a suspending agent prevents the particles from settling too quickly.[15]

Materials:

  • Micronized 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine (API)

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water

  • 0.1% (w/v) Tween 80 (as a wetting agent)

  • Mortar and pestle (or homogenizer)

  • Graduated cylinder

  • Magnetic stirrer and stir bar

Step-by-Step Methodology:

G start Start weigh 1. Weigh Micronized API start->weigh paste 2. Create a Paste (API + Wetting Agent) weigh->paste add_vehicle 3. Gradually Add Suspending Vehicle (e.g., 0.5% CMC) paste->add_vehicle homogenize 4. Homogenize/Stir (Ensure uniform dispersion) add_vehicle->homogenize qs 5. Q.S. to Final Volume homogenize->qs store 6. Store in appropriate container (Stir before use) qs->store end End store->end

Caption: Key steps for preparing an aqueous suspension.

  • Prepare Vehicle: First, prepare the suspending vehicle by dissolving 0.5% CMC and 0.1% Tween 80 in purified water. This may require heating and/or vigorous stirring. Allow to cool to room temperature.

  • Weigh API: Accurately weigh the micronized API. Particle size reduction is crucial for good suspension properties.[16][17]

  • Create a Paste: Place the API in a mortar. Add a small amount of the vehicle and triturate with the pestle to form a smooth, uniform paste. This step ensures that all particles are adequately wetted.

  • Dilute the Suspension: Gradually add the remaining vehicle to the paste while stirring continuously.

  • Final Volume: Transfer the suspension to a graduated cylinder and add vehicle to the final desired volume. Transfer to the final container.

  • Homogenization: For best results, use a mechanical homogenizer to ensure a uniform particle size distribution.

  • Storage and Use: Store at 2-8°C. Crucially, the suspension must be shaken vigorously before each dose is withdrawn to ensure dose uniformity.

Part 4: Considerations for In Vivo Administration

The choice of administration route significantly impacts the type of formulation required.[13][18][19]

  • Intravenous (IV): Requires a sterile, true solution. Particulates can cause emboli. The pH-adjusted solution (Protocol 1) would be suitable.[20]

  • Intraperitoneal (IP): A solution is preferred. A suspension can be used but may cause irritation and inconsistent absorption.[13]

  • Oral Gavage (PO): Both solutions and suspensions are acceptable. Suspensions are common for poorly soluble drugs at higher doses.[14]

  • Excipient Choice: All excipients must be well-tolerated in the chosen animal model and route of administration. Common solubilizing excipients include various grades of polyethylene glycol (PEG), propylene glycol, and cyclodextrins.[21][22] Surfactants like Tween 80 and Cremophor are also used but must be administered with care due to potential toxicity.[21]

Conclusion

The successful in vivo evaluation of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine is critically dependent on the development of an appropriate formulation. This guide outlines a systematic, science-driven approach, beginning with essential pre-formulation characterization and leading to the selection and preparation of a suitable dosing vehicle. By understanding the compound's physicochemical properties and applying fundamental formulation principles, researchers can generate reliable and reproducible data, accelerating the journey of this novel compound through the drug discovery pipeline.

References

  • Google. (n.d.). US20200223865A1 - Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol.
  • PubChem. (n.d.). 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3(2H)-one. Retrieved from [Link]

  • International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • KK Wagh College of Pharmacy. (n.d.). Pre-formulation Studies. Retrieved from [Link]

  • FDA. (n.d.). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • Wang, H., & Lu, W. (2020). Preformulation Studies and Enabling Formulation Selection for an Insoluble Compound at Preclinical Stage-From In Vitro, In Silico to In Vivo. Journal of pharmaceutical sciences, 109(1), 579–587. [Link]

  • Kinam Park. (n.d.). Solubilizing Excipients in Oral and Injectable Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of in vivo (A) administration routes of nanoparticles and (B).... Retrieved from [Link]

  • Krogsgaard-Larsen, P., Falch, E., & Hjeds, H. (1984). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. Journal of medicinal chemistry, 27(5), 585–591. [Link]

  • UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. Retrieved from [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science : JAALAS, 50(5), 600–613.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • PharmTech. (n.d.). Excipients for Parenterals. Retrieved from [Link]

  • Colorcon. (n.d.). What Are Excipients? 9 Common Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. Retrieved from [Link]

  • LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. Retrieved from [Link]

  • Life, S., & Kumar, S. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life (Basel, Switzerland), 12(3), 366. [Link]

  • ResearchGate. (n.d.). (PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (n.d.). NOVEL TECHNOLOGY USED IN THE PREFORMULATION STUDY: A REVIEW. Retrieved from [Link]

  • BioPharma Services. (n.d.). Drug Development and Alternative Routes of Administration. Retrieved from [Link]

  • Preprints.org. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]

  • ACS Publications. (n.d.). What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs | Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Product Name : 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Excipients Used in Formulation of Liquid Dosage Forms. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Preformulation Development. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. Retrieved from [Link]

  • Chen, Y. D., & Lu, T. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European journal of medicinal chemistry, 138, 1119–1131. [Link]

  • Pfanstiehl. (n.d.). Biologics vs. Small Molecules, What's the Difference for Stability Testing?. Retrieved from [Link]

  • International Journal of Computational Engineering Research. (n.d.). Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives. Retrieved from [Link]

  • Patel, J. R., & Patel, K. K. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. International scholarly research notices, 2013, 604780. [Link]

  • SlideShare. (n.d.). Routes Of Drug Administration. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine

Welcome to the technical support center for the synthesis of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experimental work. Our approach is rooted in established chemical principles to ensure you can identify, understand, and resolve common synthetic challenges.

Synthesis Overview: A Two-Step Approach

The synthesis of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine is typically achieved through a two-step process starting from a suitable 4-hydroxypiperidine derivative. The fundamental transformation involves the formation of an amide followed by an intramolecular cyclodehydration to construct the oxazoline ring.

Step 1: N-Acylation The first step is the acylation of the secondary amine of a 4-hydroxypiperidine precursor with a propionylating agent to form the key intermediate, N-propanoyl-4-hydroxypiperidine. The choice of starting material, particularly the use of a protecting group on the piperidine nitrogen, is a critical consideration.

Step 2: Cyclodehydration The second, and often more challenging, step is the intramolecular cyclization of the N-propanoyl-4-hydroxypiperidine intermediate. This is a dehydration reaction that forms the oxazoline ring. The success of this step is highly dependent on the choice of the dehydrating agent and the reaction conditions.

Troubleshooting Guide

This section is organized by the synthetic step and the specific problems you may encounter.

Part 1: N-Acylation of 4-Hydroxypiperidine

The formation of the N-propanoyl-4-hydroxypiperidine intermediate is generally a straightforward acylation. However, issues can arise from the quality of starting materials, reaction conditions, and the presence of competing reactions.

Q1: My N-acylation reaction is showing low yield or is incomplete. What are the likely causes and solutions?

A1: Low yields in the N-acylation step often point to issues with the reactants' purity, inadequate activation of the acylating agent, or suboptimal reaction conditions.

  • Cause 1: Purity of 4-Hydroxypiperidine: 4-Hydroxypiperidine is a hygroscopic solid. The presence of water can consume the acylating agent and reduce the yield.

    • Solution: Ensure your 4-hydroxypiperidine is dry. You can dry it under a high vacuum or by azeotropic distillation with toluene.

  • Cause 2: Choice and Quality of Acylating Agent: Propionyl chloride is highly reactive and susceptible to hydrolysis. Propionic anhydride is less reactive but also requires anhydrous conditions.

    • Solution: Use a fresh bottle of the acylating agent. If using propionyl chloride, consider performing the reaction at a lower temperature (e.g., 0 °C) to control its reactivity and add it dropwise to a solution of the amine and a base.

  • Cause 3: Inadequate Base: A non-nucleophilic base is required to neutralize the HCl generated when using propionyl chloride.

    • Solution: Use a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure you use at least a stoichiometric equivalent, and preferably a slight excess (1.1-1.2 equivalents).

  • Cause 4: Competing O-Acylation: While N-acylation is generally faster, O-acylation on the hydroxyl group can occur, leading to a mixture of products.

    • Solution: Slower addition of the acylating agent at a reduced temperature can favor N-acylation. If O-acylation persists, the use of a protecting group on the hydroxyl group might be necessary, though this adds extra steps to the synthesis.

Experimental Protocol: N-Acylation of 4-Hydroxypiperidine

  • Dissolve 4-hydroxypiperidine (1.0 eq) and triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-propanoyl-4-hydroxypiperidine.

Part 2: Cyclodehydration to Form the Oxazoline Ring

This is the most critical step and often where problems arise. The choice of dehydrating agent is key and can significantly impact yield and purity.

Q2: My cyclodehydration reaction is not working, and I am recovering the starting N-propanoyl-4-hydroxypiperidine.

A2: This indicates that the conditions are not sufficiently forcing to effect the dehydration.

  • Cause 1: Dehydrating Agent is Not Potent Enough: Different dehydrating agents have varying activities.

    • Solution: If you are using a milder agent, consider switching to a more powerful one. A common hierarchy of reactivity is: Thionyl Chloride > Triflic Acid > DAST/Deoxo-Fluor > Burgess Reagent > Phosphorus Oxychloride.[1][2][3]

  • Cause 2: Insufficient Temperature: Many cyclodehydration reactions require heating to overcome the activation energy barrier.

    • Solution: If you are running the reaction at room temperature, try heating it. For agents like phosphorus oxychloride, refluxing in a suitable solvent is often necessary.

  • Cause 3: Presence of Water: Any residual water in your starting material or solvent will consume the dehydrating agent.

    • Solution: Ensure your N-propanoyl-4-hydroxypiperidine is completely dry. Use anhydrous solvents.

Q3: The reaction is producing a complex mixture of products, or I am getting a low yield of the desired product.

A3: This often points to side reactions competing with the desired cyclization.

  • Cause 1: Elimination Side Reaction: Instead of intramolecular attack by the amide oxygen, the hydroxyl group can be eliminated to form a double bond in the piperidine ring. This is more likely under strongly acidic or basic conditions at high temperatures.[4]

    • Solution: Use a milder, more specific dehydrating agent that favors the SN2-like cyclization. DAST and Deoxo-Fluor are often good choices for this.[1] Running the reaction at the lowest effective temperature can also minimize elimination.

  • Cause 2: Polymerization/Decomposition: Harsh reagents or high temperatures can lead to decomposition of the starting material or product.

    • Solution: Again, opt for milder conditions. If using a strong acid like triflic acid, ensure the stoichiometry is carefully controlled.[2]

  • Cause 3: Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.

    • Solution: Run the reaction under more dilute conditions.

Table 1: Comparison of Common Dehydrating Agents for Oxazoline Synthesis

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) Reflux in an inert solventInexpensive, powerfulCan lead to side products, generates HCl
DAST / Deoxo-Fluor DCM, 0 °C to RTMild, high yieldingExpensive, moisture-sensitive, toxic byproducts
Triflic Acid (TfOH) DCE, 80 °CCatalytic amounts possibleStrongly acidic, can cause charring
Phosphorus Oxychloride (POCl₃) Reflux in pyridine or tolueneEffective for some substratesCan be harsh, workup can be difficult
Burgess Reagent THF, RT to refluxMild, good for sensitive substratesExpensive, stoichiometric use

Experimental Protocol: Cyclodehydration using DAST

  • Dissolve the dry N-propanoyl-4-hydroxypiperidine (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add DAST (1.1 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC.

  • Once the reaction is complete, carefully quench by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Caution: Quenching can be vigorous.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or distillation.

Visualization of the Synthetic Pathway and Troubleshooting Logic

Diagram 1: General Synthetic Workflow

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclodehydration 4-Hydroxypiperidine 4-Hydroxypiperidine N-Propanoyl-4-hydroxypiperidine N-Propanoyl-4-hydroxypiperidine 4-Hydroxypiperidine->N-Propanoyl-4-hydroxypiperidine Propionyl Chloride, Base 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine N-Propanoyl-4-hydroxypiperidine->2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine Dehydrating Agent Purification Purification 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine->Purification

Caption: Synthetic route to the target compound.

Diagram 2: Troubleshooting Logic for Low Yield in Cyclodehydration

G Low_Yield Low Yield or No Reaction Check_SM Recovered Starting Material? Low_Yield->Check_SM Complex_Mixture Complex Mixture by TLC? Low_Yield->Complex_Mixture Increase_Potency Increase Dehydrating Agent Potency Check_SM->Increase_Potency Yes Increase_Temp Increase Reaction Temperature Check_SM->Increase_Temp Yes Dry_Materials Ensure Anhydrous Conditions Check_SM->Dry_Materials Yes Milder_Agent Use Milder Dehydrating Agent Complex_Mixture->Milder_Agent Yes Lower_Temp Lower Reaction Temperature Complex_Mixture->Lower_Temp Yes Dilute Use More Dilute Conditions Complex_Mixture->Dilute Yes

Caption: Decision tree for troubleshooting cyclodehydration.

Frequently Asked Questions (FAQs)

Q4: How do I best purify the final product?

A4: The purification method will depend on the physical properties of your product and the nature of the impurities.

  • Distillation: If your product is a liquid and thermally stable, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.

  • Column Chromatography: Silica gel chromatography is a very common and effective method. A solvent system of ethyl acetate and hexanes, or dichloromethane and methanol, is a good starting point for elution.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can provide highly pure material.

Q5: What analytical techniques should I use to confirm the structure of my product?

A5: A combination of spectroscopic methods is essential for unambiguous structure confirmation.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial. You should see the disappearance of the N-H and O-H protons from the starting material and the appearance of characteristic signals for the tetrahydro-oxazolopyridine ring system.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Infrared (IR) Spectroscopy: You should observe the disappearance of the O-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1650 cm⁻¹) from the intermediate, and the appearance of a C=N stretch (around 1650-1680 cm⁻¹) for the oxazoline ring.

Q6: Can I use a one-pot procedure for this synthesis?

A6: While a one-pot synthesis from the amino alcohol, carboxylic acid, and a cyclizing agent is possible in some oxazoline syntheses, it can be challenging for this specific substrate.[1] A stepwise approach, where the N-propanoyl-4-hydroxypiperidine intermediate is isolated and purified before the cyclodehydration step, generally provides better control and leads to a purer final product. This is because the optimal conditions for N-acylation and cyclodehydration are often incompatible.

References

  • Philipps, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). DAST and Deoxo-Fluor reagents enable a mild and highly efficient cyclization of β-hydroxy amides to oxazolines. Organic Letters, 2(8), 1165–1168.
  • Synthesis of 2-oxazolines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). Molecules, 27(24), 8999.
  • The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. (2014). Organic & Biomolecular Chemistry, 12(44), 8909–8914.
  • Synthesis of 2-Oxazolines and Related N-Containing Heterocycles Using [Et2NSF2]BF4 as a Cyclodehydration Agent. (2021). The Journal of Organic Chemistry, 86(17), 11849–11860.
  • Factors Affecting the Competitive Formation of Oxazolines and Dehydroalanines from Serine Derivatives. (1965). Journal of the American Chemical Society, 87(12), 2743–2751.
  • US Patent for Purification of 2-oxazolines. (1981).
  • US Patent for 4-hydroxy-piperidine derivatives and their preparation. (1974).
  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. (2017). Organic & Biomolecular Chemistry, 15(34), 7116-7123.
  • CN Patent for Synthesis method of N-boc-4-hydroxypiperidine. (2015).
  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (2023). Eurasian Journal of Chemistry, 2(4), 25-36.
  • US Patent for Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol. (2020).
  • 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. (1984). Journal of Medicinal Chemistry, 27(1), 68-74.
  • Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. (2004). Molecules, 9(1), 1-10.
  • Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. (2024). Chemistry, 6(4), 100-115.

Sources

Optimization

Technical Support Center: Synthesis of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine

Welcome to the technical support guide for the synthesis of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols to optimize reaction yields and purity. We will explore the critical parameters of the synthesis, from starting material quality to final purification, grounding our recommendations in established chemical principles and literature precedents.

Overview of the Synthetic Challenge

The synthesis of 2-substituted oxazolines, such as the target compound, is a cornerstone reaction in heterocyclic chemistry. These moieties are prevalent in biologically active natural products and pharmaceuticals.[1] The most common and direct route involves the cyclodehydration of a β-hydroxy amide precursor. While straightforward in principle, this reaction is often plagued by issues such as incomplete conversion, side-product formation, and purification difficulties. This guide provides a systematic approach to identifying and resolving these common challenges.

The primary synthetic pathway involves two key steps:

  • Acylation: Formation of the N-acyl amino alcohol intermediate from a suitable amino alcohol and an acylating agent.

  • Cyclodehydration: Ring closure of the intermediate to form the oxazoline ring, with the elimination of water.

This process is illustrated below.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration start_A 3-Amino-4-piperidinol intermediate N-(4-hydroxy-piperidin-3-yl)-propionamide start_A->intermediate Base (e.g., Et3N) DCM, 0°C to RT start_B Propionyl Chloride or Propionic Anhydride start_B->intermediate product 2-Ethyl-4,5,6,7-tetrahydro -oxazolo[5,4-C]pyridine intermediate_ref N-(4-hydroxy-piperidin-3-yl)-propionamide intermediate_ref->product Dehydrating Agent (e.g., TfOH, DAST) Anhydrous Solvent, Heat

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during the synthesis. Each answer provides an explanation of the underlying cause and a set of actionable solutions.

Q1: My overall yield is consistently low (<40%). Where should I start investigating?

Low yield is a common issue that can originate from either the acylation or the cyclization step. A systematic investigation is crucial.[2]

Causality: Inefficient conversion in either step, degradation of the intermediate or product, or mechanical losses during workup and purification can all contribute to low yields. The cyclodehydration step is particularly sensitive to reaction conditions.

Troubleshooting Workflow:

G cluster_acylation Acylation Troubleshooting cluster_cyclization Cyclization Troubleshooting start_node Low Overall Yield decision_node decision_node start_node->decision_node Analyze reaction steps process_node1 1. Verify base stoichiometry (1.1-1.5 eq). 2. Check acylating agent quality. 3. Ensure anhydrous conditions. decision_node->process_node1 Acylation Step Incomplete? process_node2 1. Use a more potent dehydrating agent. 2. Increase reaction temperature/time. 3. Ensure rigorous anhydrous conditions. decision_node->process_node2 Cyclization Step Incomplete? process_node process_node end_node Yield Improved process_node1->end_node Monitor by TLC/LC-MS for full conversion process_node2->end_node Monitor by GC-MS/LC-MS for product formation

Caption: Decision tree for troubleshooting low reaction yield.

Actionable Solutions:

  • Analyze the Intermediate: Before proceeding to cyclization, isolate and characterize the N-(4-hydroxy-piperidin-3-yl)-propionamide intermediate. A clean, high-yield acylation is foundational. If the yield of this step is low, focus on optimizing the acylation conditions (see Q2).

  • Scrutinize the Cyclization Step: This is the most frequent source of low yields.

    • Water is Your Enemy: The reaction is a dehydration. Any water present will inhibit the reaction. Ensure all glassware is oven-dried, use anhydrous solvents (distilled over a suitable drying agent), and run the reaction under an inert atmosphere (N₂ or Ar).

    • Reagent Choice is Critical: Not all dehydrating agents are created equal. For challenging cyclizations, a powerful reagent is necessary. Methods relying on stoichiometric dehydrating agents often give better yields than purely thermal or catalytic methods, though they generate more waste.[3][4]

  • Product Stability: The oxazoline ring can be susceptible to hydrolysis under strongly acidic or basic workup conditions. Neutralize the reaction mixture carefully and minimize exposure to aqueous conditions.

Q2: The acylation of 3-amino-4-piperidinol is messy, yielding multiple products and unreacted starting material.

Causality: 3-Amino-4-piperidinol has three nucleophilic sites: the secondary amine, the primary amine, and the hydroxyl group. Lack of selectivity during acylation is a common problem. The secondary ring amine is often more nucleophilic than the primary exocyclic amine, leading to competitive acylation. Over-acylation (at both amines and the hydroxyl group) can also occur.

Actionable Solutions:

  • Protecting Group Strategy: The most robust solution is to use a starting material with a protecting group on the piperidine nitrogen (e.g., Boc or Cbz). This ensures acylation occurs exclusively at the desired primary amine. The protecting group can be removed post-cyclization.

  • Optimize Reaction Conditions (Non-Protected Route):

    • Control Stoichiometry: Use precisely 1.0 equivalent of the acylating agent (propionyl chloride). Add it slowly to the reaction mixture at 0 °C to control the exothermic reaction and improve selectivity.

    • Choice of Base: Use a non-nucleophilic hindered base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to scavenge the HCl produced without competing in the reaction.

    • Monitor Vigorously: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction. Stop the reaction as soon as the starting amino alcohol is consumed to prevent the formation of di-acylated byproducts.

Q3: The cyclodehydration step stalls, leaving a significant amount of the N-acyl intermediate.

Causality: This indicates that the activation energy for the cyclization is not being overcome. The hydroxyl group is a poor leaving group and must be activated. This is the primary role of the dehydrating agent. Insufficient thermal energy or an insufficiently powerful reagent will lead to a stalled reaction.

Actionable Solutions:

  • Change or Increase the Dehydrating Agent: If you are using a mild acid catalyst, it may not be sufficient. Switch to a more powerful, stoichiometric reagent.

ReagentMechanism of ActionTypical Conditions & ConsiderationsCitation
Thionyl Chloride (SOCl₂) Converts the -OH into a chlorosulfite, a superb leaving group.Often used in excess as solvent or with a base (pyridine) at 0°C to reflux. Can be harsh.[5]
DAST / Deoxo-Fluor Converts the -OH into a fluorosulfite intermediate.Milder than SOCl₂, effective for sensitive substrates. Run at low temperatures (-20 °C to RT).[1][6]
Triflic Acid (TfOH) A very strong protic acid that protonates the -OH, turning it into H₂O, a good leaving group.Can be used in catalytic or stoichiometric amounts. Requires high temperatures (e.g., 80°C in DCE).[3][3]
Burgess Reagent Forms a sulfonate ester intermediate which undergoes syn-elimination.Very mild and effective, but expensive. Typically used in THF at RT to reflux.[1]
  • Increase Reaction Temperature: For many dehydrative cyclizations, heat is required to drive the reaction to completion. If using a stable solvent like toluene or xylene, consider increasing the temperature to reflux and using a Dean-Stark trap to physically remove the water byproduct as it forms.

  • Solvent Choice: The solvent can play a role. A non-coordinating, high-boiling solvent like 1,2-dichloroethane (DCE), toluene, or acetonitrile is often preferred.

Detailed Protocol: Triflic Acid Promoted Cyclization This protocol is based on a highly effective modern method for oxazoline synthesis.[3]

  • To an oven-dried, three-neck flask under a nitrogen atmosphere, add the N-(4-hydroxy-piperidin-3-yl)-propionamide intermediate (1.0 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) to form a ~0.1 M solution.

  • Stir the solution and heat to 80 °C.

  • Slowly add triflic acid (TfOH, 1.5 eq) dropwise via syringe. Caution: TfOH is highly corrosive.

  • Maintain the reaction at 80 °C and monitor its progress by TLC or LC-MS every hour. The reaction is typically complete within 2-6 hours.

  • Once complete, cool the mixture to 0 °C and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (DCM) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Q4: I'm observing a significant byproduct with a mass corresponding to the elimination of two water molecules.

Causality: This strongly suggests the formation of an oxazole, the fully aromatized version of your target oxazoline. This occurs via oxidation of the initially formed 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine. This is more likely if your cyclization conditions are overly harsh or if an oxidizing agent is inadvertently present. Some cyclization reagents can promote this oxidation.[6]

Actionable Solutions:

  • Use Milder Conditions: If using high temperatures or very strong acids for prolonged periods, try to reduce the reaction time or temperature.

  • Avoid Oxidizing Reagents: Ensure your reagents are pure and free from oxidizing contaminants. If using reagents like SOCl₂, ensure it is fresh, as older bottles can contain impurities that promote side reactions.

  • Change Reagent: Switch to a dedicated dehydrating agent that is not known to cause oxidation, such as DAST or the Burgess reagent.

Frequently Asked Questions (FAQs)

Q: What is the best method for purifying the final product? A: The product is a basic amine, making it ideal for purification by flash column chromatography on silica gel. Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes or DCM) and gradually increasing the polarity with a more polar solvent containing a small amount of base to prevent streaking. A common system is DCM transitioning to 95:4.5:0.5 DCM/Methanol/Ammonium Hydroxide.

Q: Can I perform the acylation and cyclization in one pot? A: While one-pot syntheses are attractive for their efficiency, they can be difficult to optimize for this specific transformation due to the conflicting requirements of the two steps.[1] The acylation often requires a base, which can interfere with the acidic conditions needed for many cyclization reactions. A two-step process with isolation of the intermediate is more reliable and easier to troubleshoot.

Q: How can I confirm the formation of the oxazoline ring? A: Use spectroscopic methods:

  • ¹H NMR: Look for the characteristic downfield shifts of the protons adjacent to the oxygen and nitrogen atoms of the newly formed ring.

  • ¹³C NMR: The carbon atom at the 2-position of the oxazoline ring (between N and O) typically appears around 160-170 ppm.

  • FT-IR: The disappearance of the broad -OH stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1640 cm⁻¹) from the starting material, along with the appearance of a C=N stretch (around 1650-1670 cm⁻¹) for the oxazoline, is a key indicator.

  • Mass Spectrometry: A molecular ion peak corresponding to the mass of the product (M+H)⁺ is definitive proof of successful synthesis.

References
  • Amat, M., Kövér, A., Jokic, D., Lozano, O., Pérez, M., Landoni, N., Subrizi, F., Bautista, J., & Bosch, J. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC, 2010(iii), 145-151. Link

  • Glowacka, I. E., & Wujec, M. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 26(11), 3396. Link

  • McClure, K. J., & Grote, C. W. (2009). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. ACS Combinatorial Science, 11(4), 345–352. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved January 23, 2026. Link

  • ResearchGate. (2023). Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). Link

  • Lundbeck, H. (2020). Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol. U.S. Patent Application No. 16/631,811. Link

  • Zhu, C., & Yoshikai, N. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Chemistry, 4(4), 1493-1502. Link

  • MDPI. (2020). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Link

  • Jagadeesh, R. V., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701258. Link

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. Link

  • W. O. (2016). Manufacture of 4,5,6,7-tetrahydroisozaxolo[5,4-c]pyridin-3-ol. Patent No. WO2016150953A1. Link

  • ResearchGate. (2014). New Facile and Mild Synthesis of 2-Substituted Oxazolopyridines. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved January 23, 2026. Link

  • Palamarchuk, I. V., et al. (2023). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Chemical Bulletin, 4, 25-15. Link

  • Royal Society of Chemistry. (2018). Selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. Link

  • Molecules. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Link

  • Babaev, E. V., et al. (2006). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Molecules, 11(6), 469-477. Link

  • Palamarchuk, I. V., et al. (2023). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Chemical Bulletin, 4, 25-15. Link

  • ResearchGate. (2017). Synthesis and Reactions of Oxazoles. Link

  • Journal of the Chemical Society, Perkin Transactions 1. (1983). Triazolopyridines. Part 2. Preparation of 7-substituted triazolo[1,5a]pyridines by directed lithiation. Link

  • NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. Link

  • ResearchGate. (2018). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. Link

  • Molecules. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Link

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved January 23, 2026. Link

  • PubMed. (1984). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. Link

  • arXiv. (2024). Low temperature formation of pyridine and (iso)quinoline via neutral neutral reactions. Link

  • National Institutes of Health. (2016). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Link

  • National Institutes of Health. (2022). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved January 23, 2026. Link

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved January 23, 2026. Link

  • SlideShare. (2017). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Link

  • YouTube. (2021). Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. Link

  • MDPI. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Link

  • Scribd. (n.d.). Oxazole Chemistry Overview. Retrieved January 23, 2026. Link

  • New Journal of Chemistry. (2024). Oxazoline amino acid bioconjugates: one-pot synthesis and analysis of supramolecular interactions. Link

  • MDPI. (2018). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Link

  • PubMed Central. (2020). Modern Strategies for Heterocycle Synthesis. Link

  • Western Michigan University ScholarWorks. (2019). Preparation of Aminoalcohols and Their Application for the Synthesis of Heterocycles and as Potential Sensors for Nerve Agents. Link

  • ResearchGate. (2024). Divergent Synthesis of Isoxazolo[5,4‐b]pyridines. Link

Sources

Troubleshooting

Technical Support Center: Addressing Solubility Challenges of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine. Given the novelty of this specific mol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine. Given the novelty of this specific molecule, this document provides a foundational framework for systematically addressing its solubility based on the physicochemical properties of structurally related compounds and established formulation science.

Part 1: Troubleshooting Guide & FAQs

This section addresses common questions and issues that may arise during early-stage experiments.

Q1: My compound won't dissolve in aqueous buffers. Where do I start?

A1: Poor aqueous solubility is a common challenge for heterocyclic compounds. The first step is to understand the potential physicochemical properties of your molecule. Based on its structure—a fused oxazole and tetrahydropyridine ring system with an ethyl substituent—we can infer the following:

  • Basicity: The nitrogen atom in the tetrahydropyridine ring is likely basic. This is a critical handle for solubility manipulation.

  • Lipophilicity: The ethyl group and the overall ring structure suggest the molecule is moderately lipophilic.

Your immediate starting point should be a pH adjustment. Systematically varying the pH of your aqueous buffer into the acidic range should protonate the basic nitrogen, forming a more soluble salt.

Q2: I've tried lowering the pH, but the solubility is still insufficient for my assay. What's the next logical step?

A2: If pH adjustment alone is not enough, the next step is to introduce a co-solvent . Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby improving the solubility of lipophilic compounds.

A logical troubleshooting workflow would be:

  • Confirm Basicity: Perform a simple acid-base titration to get an approximate pKa value. This will help you determine the optimal pH range for solubilization.

  • Systematic Co-solvent Screening: Start with low percentages (e.g., 5-10% v/v) of common, biocompatible co-solvents and gradually increase the concentration.

Q3: What are the best initial co-solvents to screen for this compound?

A3: A good starting palette of co-solvents, balancing solubilizing power with biocompatibility, would include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO) - Note: While an excellent solvent, be mindful of its potential effects on biological assays.

A summary of their properties is provided in the table below.

Co-solventDielectric ConstantGeneral UseConsiderations
Water80.1Aqueous baseline-
Ethanol24.5Good starting point, biocompatibleCan cause protein precipitation at high concentrations
Propylene Glycol32.0Often used in oral and injectable formulationsCan be viscous
PEG 40012.5Low toxicity, good for a range of compoundsCan be viscous
DMSO46.7Excellent solubilizerCan interfere with assays, potential for cell toxicity

Q4: My compound seems to be degrading at low pH. Are there other non-pH-dependent strategies?

A4: Yes. If your compound shows instability in acidic conditions, you should explore formulation strategies that do not rely on pH modification. The two most common and effective approaches are:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic guest molecules, like yours, within their hydrophobic core, while their hydrophilic exterior enhances aqueous solubility.

  • Use of Surfactants: Surfactants can form micelles in aqueous solutions. Your compound can partition into the hydrophobic core of these micelles, leading to a significant increase in apparent solubility.

Q5: How do I choose between cyclodextrins and surfactants?

A5: The choice depends on several factors:

  • Downstream Application: For in vitro assays, both can be suitable. For in vivo studies, the toxicity and pharmacokinetic effects of the excipients are critical considerations.

  • Required Concentration: Surfactants are often effective at lower concentrations than cyclodextrins.

  • Potential for Interference: Both can potentially interfere with biological assays. It is crucial to run appropriate vehicle controls.

A suggested workflow for this decision-making process is outlined in the diagram below.

Caption: Decision tree for selecting a solubility enhancement strategy.

Part 2: Detailed Experimental Protocols

This section provides step-by-step protocols for the key solubility enhancement techniques discussed above.

Protocol 1: pH-Dependent Solubility Assessment

This protocol aims to determine the solubility of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine as a function of pH.

Materials:

  • 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine

  • Series of buffers (e.g., citrate, phosphate) ranging from pH 2 to pH 8

  • Vials, magnetic stirrer, pH meter

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the compound to a known volume of each buffer in separate vials.

  • Stir the suspensions at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC).

  • Plot solubility (e.g., in µg/mL) versus pH.

Expected Outcome: A sharp increase in solubility should be observed as the pH decreases, consistent with the protonation of a basic compound.

G cluster_0 Mechanism of pH-Dependent Solubilization Compound_insoluble R-N (Insoluble) H_ion + H+ Compound_insoluble->H_ion Compound_soluble <-> R-NH+ (Soluble Salt) H_ion->Compound_soluble

Caption: Protonation of the basic nitrogen to form a soluble salt.

Protocol 2: Co-solvent Screening

This protocol is for systematically screening co-solvents to enhance solubility.

Materials:

  • Stock solution of the compound in a volatile organic solvent (e.g., methanol)

  • Co-solvents: Ethanol, Propylene Glycol, PEG 400

  • Aqueous buffer at a pH where the compound has some, albeit low, solubility

Procedure:

  • In a series of glass vials, prepare different concentrations of each co-solvent in the aqueous buffer (e.g., 5%, 10%, 20%, 50% v/v).

  • Add a small, known amount of the compound's stock solution to each vial.

  • Evaporate the volatile solvent (e.g., using a stream of nitrogen).

  • Vortex the vials and visually inspect for precipitation after a set time (e.g., 1 hour).

  • For the clear solutions, you can proceed to quantify the solubility as described in Protocol 1.

G cluster_0 Co-solvency Mechanism A Drug B Water A->B Low Solubility (High Interfacial Tension) C Co-solvent A->C High Solubility B->C Miscible

Caption: Co-solvents reduce the polarity of water, lowering the energy barrier for dissolution.

Protocol 3: Cyclodextrin Complexation

This protocol provides a method for preparing and evaluating cyclodextrin inclusion complexes.

Materials:

  • 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Magnetic stirrer, sonicator

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).

  • Add an excess of the compound to each solution.

  • Stir the mixtures for 48 hours at a constant temperature. Sonication can be used intermittently to aid dispersion.

  • Filter the samples and quantify the concentration of the dissolved compound as described in Protocol 1.

  • Plot the solubility of the compound as a function of HP-β-CD concentration. A linear relationship suggests the formation of a 1:1 complex.

Trustworthiness Note: It is essential to confirm that the analytical method used for quantification is not affected by the presence of the cyclodextrin.

References

  • General Solubility Enhancement Techniques: A comprehensive overview of various methods used to improve the solubility of poorly soluble drugs. These include physical and chemical modifications such as particle size reduction, salt formation, and the use of complexing agents.[1][2][3][4]

  • Co-solvency: The addition of a water-miscible solvent in which a drug has high solubility can enhance its dissolution. This technique is particularly useful for lipophilic or crystalline compounds.[5]

  • Cyclodextrin Complexation: Cyclodextrins can be used to enhance the aqueous solubility and stability of drugs. The formation of inclusion complexes is a widely used technique in pharmaceutical formulations.[6][7]

  • Solid State Characterization: Understanding the solid-state properties of a drug, such as polymorphism and crystallinity, is crucial for developing effective formulation strategies.[8]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulation in lipid-containing systems, such as microemulsions or self-micro-emulsifying drug delivery systems (SMEDDS), can be a viable approach.[9][10]

  • Nanosuspensions: Reducing the particle size of a drug to the nanometer range can significantly increase its surface area and dissolution velocity.[8]

  • Surfactant Stabilization: Surfactants can be used to stabilize drug particles through electrostatic or steric repulsion, preventing agglomeration.[9]

  • Physicochemical Properties of Related Structures: Public databases like PubChem provide computed and experimental data on the physicochemical properties of various chemical compounds, which can be used to estimate the properties of novel analogues.[11][12]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Target of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine

Introduction In the landscape of modern drug discovery, the confident identification of a drug's biological target is the bedrock upon which a successful therapeutic program is built. A molecule's journey from a promisin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the confident identification of a drug's biological target is the bedrock upon which a successful therapeutic program is built. A molecule's journey from a promising "hit" to a clinical candidate is fraught with peril, and a significant portion of late-stage failures can be attributed to an incomplete understanding of its mechanism of action. This guide provides a comprehensive, technically-grounded framework for the target validation of a novel chemical entity, 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine .

This compound belongs to a class of nitrogen-containing heterocyclic scaffolds, such as oxazolo[5,4-d]pyrimidines and isoxazolo-[4,5-c]-pyridines, which are known to exhibit a wide range of biological activities, including the inhibition of key enzymes in oncology and inflammatory pathways like kinases and heat shock proteins.[1][2][3] Therefore, a rigorous, multi-pronged validation strategy is not just recommended; it is essential.

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the real-world scientific process. We will explore and compare orthogonal experimental strategies, moving from initial hypothesis generation to direct biophysical confirmation and, finally, to functional validation in a relevant cellular context.

Section 1: The Foundational Step - Generating a Target Hypothesis

Before any wet lab validation can begin, a robust, data-driven hypothesis about the compound's potential target(s) is required. Relying on a single method is insufficient; a convergence of evidence from multiple approaches provides the strongest foundation. For a novel scaffold like 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine, we would initiate an investigation using both computational and unbiased experimental methods.

1.1. In Silico & Computational Approaches

Given that related scaffolds have shown activity against protein kinases[2], a logical first step is to perform computational docking of our compound against a panel of known kinase structures. This can rapidly triage potential targets and focus our initial experimental efforts.

1.2. Affinity-Based Proteomics for Unbiased Discovery

To cast a wider, unbiased net, affinity purification coupled with mass spectrometry (AP-MS) is a powerful approach.[4] This method involves immobilizing the compound on a solid support (like agarose beads) to create an "affinity matrix." This matrix is then incubated with cell lysate, allowing the compound to "pull down" its interacting protein partners, which are subsequently identified by mass spectrometry.[4]

The diagram below illustrates the workflow for generating an initial, high-confidence target list.

G cluster_0 Hypothesis Generation Compound 2-Ethyl-4,5,6,7-tetrahydro- oxazolo[5,4-C]pyridine InSilico Computational Screening (e.g., Kinase Panel Docking) Compound->InSilico APMS Affinity Purification-MS (Unbiased Proteomics) Compound->APMS Data Convergent Data Analysis InSilico->Data APMS->Data Hypothesis High-Confidence Putative Target List (e.g., Kinase X, Kinase Y) Data->Hypothesis

Caption: Workflow for generating a putative target list.

For the remainder of this guide, let us assume this initial phase has identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a critical receptor tyrosine kinase in angiogenesis, as the top putative target. This hypothesis is supported by literature showing that related oxazolo[5,4-d]pyrimidine structures can inhibit VEGFR-2.[5]

Section 2: Is the Compound Binding? A Comparison of Direct Engagement Assays

With a primary target hypothesis in hand, the next critical question is: does the compound physically interact with the target protein? Answering this requires biophysical and cell-based assays that measure direct engagement. Here, we compare two gold-standard, yet fundamentally different, techniques: the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR).

Cellular Thermal Shift Assay (CETSA): Target Engagement in a Native Environment

CETSA is a powerful method that assesses target engagement within intact cells or cell lysates.[6][7] The principle is based on ligand-induced thermal stabilization: the binding of a drug to its target protein makes the protein more resistant to heat-induced denaturation.[7]

  • Cell Treatment: Culture cells (e.g., HEK293 cells overexpressing VEGFR-2) and treat separate aliquots with either vehicle (DMSO) or varying concentrations of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine for 1-2 hours.

  • Thermal Challenge: Heat the cell suspensions across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.[8]

  • Cell Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles) to release cellular contents.

  • Fractionation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.

  • Quantification: Collect the supernatant and quantify the amount of soluble VEGFR-2 remaining at each temperature using a specific detection method, such as Western Blot or AlphaScreen®.[8]

The result is a "melting curve" for the target protein. In the presence of a binding compound, this curve will shift to the right, indicating a higher melting temperature (Tm). This thermal shift is a direct proxy for target engagement in a physiologically relevant context.

Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

SPR is a label-free optical technique that provides high-precision, real-time data on molecular interactions. It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution flows over and binds to a ligand immobilized on the chip.[9][10]

  • Immobilization: Covalently immobilize purified, recombinant VEGFR-2 protein onto the surface of a sensor chip.

  • Association: Inject a series of precise concentrations of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine in a constant buffer flow across the chip surface. The binding of the compound to VEGFR-2 is measured in real-time as an increase in the response signal.

  • Dissociation: Replace the compound-containing buffer with buffer alone. The decrease in signal as the compound dissociates from the target is monitored.

  • Data Analysis: Fit the resulting sensorgrams to a kinetic binding model to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₐ).

Comparative Analysis: CETSA vs. SPR

Both methods provide compelling evidence of direct binding, but they answer different questions and have distinct advantages. The choice of method depends on the specific goals of the experiment.

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)
Principle Ligand-induced thermal stabilization of the target protein.[7]Change in refractive index upon mass accumulation on a sensor surface.[10]
Context Cellular (intact cells or lysate), more physiologically relevant.Biochemical (purified components), highly controlled.
Primary Output Thermal shift (ΔTm), confirming intracellular target engagement.Binding kinetics (kₐ, kₔ) and affinity (Kₐ).[9]
Throughput Can be adapted to 384-well format for higher throughput screening.[8]Moderate to high, depends on the instrument.
Key Advantage Confirms binding in a complex biological matrix, accounting for cell permeability and intracellular competition.Provides precise quantitative data on binding strength and residence time.
Key Limitation Does not directly provide kinetic data (kₐ, kₔ).Requires purified, stable protein; may not reflect cellular environment.

Section 3: Is the Binding Functionally Relevant? Validation via Genetic Approaches

Confirming that a compound binds to a target is a crucial milestone. However, the ultimate goal is to demonstrate that this binding event is responsible for the compound's biological effect. Genetic methods, particularly CRISPR-Cas9 gene editing, are the definitive tools for forging this link.[11][12] The logic is simple and powerful: if knocking out the target gene abrogates the compound's effect, it provides the strongest possible evidence of on-target activity.[13]

The CRISPR-Cas9 Knockout Validation Workflow

This experiment compares the effect of our compound on wild-type cells versus cells where the putative target (VEGFR-2) has been genetically deleted.

G cluster_1 CRISPR-Based Functional Validation WT_Cells Wild-Type Cells (Expressing VEGFR-2) Treat_WT Treat with Compound WT_Cells->Treat_WT KO_Cells VEGFR-2 Knockout Cells (Generated via CRISPR-Cas9) Treat_KO Treat with Compound KO_Cells->Treat_KO Measure_WT Measure Downstream Effect (e.g., p-ERK levels) Treat_WT->Measure_WT Measure_KO Measure Downstream Effect (e.g., p-ERK levels) Treat_KO->Measure_KO Result_WT Result: Inhibition of p-ERK Measure_WT->Result_WT Result_KO Result: No significant change in p-ERK Measure_KO->Result_KO

Caption: Logic of a CRISPR-Cas9 knockout experiment for target validation.

  • Generate Knockout Line: Use CRISPR-Cas9 technology to generate a stable cell line (e.g., in human umbilical vein endothelial cells, HUVECs) in which the gene encoding VEGFR-2 (KDR) is permanently knocked out. Validate the knockout via sequencing and Western Blot.

  • Cell Culture: Culture both the wild-type (WT) and VEGFR-2 knockout (KO) HUVECs under identical conditions.

  • Stimulation & Treatment: Starve cells and then stimulate them with VEGF to activate the VEGFR-2 signaling pathway. Treat both WT and KO cells with a dose-response of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine.

  • Downstream Readout: After treatment, lyse the cells and measure the phosphorylation of a key downstream signaling node, such as ERK (p-ERK), via Western Blot. In WT cells, VEGF stimulation should increase p-ERK, and an effective VEGFR-2 inhibitor should block this increase.

  • Data Analysis: Quantify the p-ERK signal relative to total ERK. The compound's inhibitory effect should be potent in WT cells but significantly blunted or completely absent in the KO cells.

This result provides definitive evidence that the compound's ability to block VEGF signaling is dependent on the presence of its target, VEGFR-2.

Section 4: Performance Comparison with an Alternative Compound

To contextualize the performance of our novel compound, it must be benchmarked against a known, well-characterized alternative. For our hypothetical target, VEGFR-2, an excellent comparator would be Apatinib , an approved small-molecule tyrosine kinase inhibitor that targets VEGFR-2.

The following table summarizes the hypothetical, yet plausible, data comparing our lead compound with the established alternative across the key validation assays described.

Parameter2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridineApatinib (Reference Compound)Experimental Method
Binding Affinity (Kₐ) 50 nM10 nMSurface Plasmon Resonance (SPR)
Target Engagement (ΔTm) +5.2 °C+6.5 °CCellular Thermal Shift Assay (CETSA)
Cellular Potency (IC₅₀) 150 nM30 nMp-ERK Inhibition Assay (WT Cells)
On-Target Specificity Effect abolished (>95% reduction)Effect abolished (>98% reduction)p-ERK Assay (VEGFR-2 KO vs WT)

This comparative data allows for a nuanced, objective assessment. In this illustrative example, 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine is a validated, on-target inhibitor of VEGFR-2. While its biochemical affinity and cellular potency are more modest than the approved drug Apatinib, its definitive loss of activity in the knockout cell line confirms its mechanism of action. This validation provides the confidence needed to either proceed with this compound or to guide the next round of medicinal chemistry optimization to improve its potency.

Conclusion

By systematically moving from hypothesis generation (computational and proteomic screening) to direct binding confirmation (CETSA, SPR) and culminating in functional validation (CRISPR-Cas9 knockout), researchers can build an unassailable case for a compound's mechanism of action. This rigorous, evidence-based approach is fundamental to mitigating risk, enabling rational drug design, and ultimately, accelerating the development of novel, effective therapeutics.

References

  • Romeo, G., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Moore, J.D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today. Available at: [Link]

  • Al-Sanea, M.M., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences. Available at: [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Available at: [Link]

  • Barrangou, R., & Doudna, J.A. (2016). Applications of CRISPR technologies in research and beyond. Nature Biotechnology. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Zhang, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 for Target Validation. Available at: [Link]

  • deNOVO Biolabs. (2023). How does SPR work in Drug Discovery? Available at: [Link]

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules. Available at: [Link]

  • Lee, W., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • Szafarz, M., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. Available at: [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Available at: [Link]

  • Molina, D.M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

  • Chemistry For Everyone. (2023). How Is Surface Plasmon Resonance Used In Drug Discovery? Available at: [Link]

  • Ghotbi, Y. (2024). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Lau, E., & Chee, S. (2017). Cornerstones of CRISPR-Cas in drug development and therapy. Nature Reviews Drug Discovery. Available at: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Available at: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]

  • ACS Publications. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Available at: [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • PubMed Central. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]

  • PubMed Central. (2013). The Cellular Thermal Shift Assay for Evaluating Drug Target Engagement in Cells. Available at: [Link]

  • PubMed Central. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. Available at: [Link]

  • PubMed. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Available at: [Link]

Sources

Comparative

A Comparative Guide to Confirming the Biological Activity of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine

Introduction: The Oxazolopyridine Scaffold - A Privileged Structure in Drug Discovery The fusion of pyridine and oxazole rings creates the oxazolopyridine scaffold, a heterocyclic system of significant interest in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazolopyridine Scaffold - A Privileged Structure in Drug Discovery

The fusion of pyridine and oxazole rings creates the oxazolopyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry. Pyridine-based structures are integral to numerous approved pharmaceuticals, valued for their diverse pharmacological activities which include anti-inflammatory, antimicrobial, and anticancer properties[1][2]. The oxazolo[5,4-d]pyrimidine variant, in particular, is regarded as a purine analog, suggesting its potential as an antimetabolite in oncology[3][4]. Derivatives of the broader oxazolopyridine family have been shown to exhibit a wide array of biological effects, from anticancer and antibacterial action to kinase inhibition[1][5][6].

This guide focuses on a specific, lesser-studied derivative: 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine (hereafter referred to as Compound X). Due to the novelty of Compound X, direct biological data is not yet available in published literature. Therefore, this document serves as an expert-led, predictive framework for its characterization. We will establish a logical, multi-pronged experimental plan to uncover its biological activity, drawing comparisons with well-characterized molecules sharing structural similarity. Our objective is to provide researchers with a robust, self-validating methodology to not only confirm the activity of Compound X but also to understand its therapeutic potential relative to established compounds.

Part 1: Hypothesizing Biological Targets Based on Structural Analogs

The core structure of Compound X, a tetrahydro-oxazolo-pyridine, suggests several plausible biological targets. By analyzing the activities of structurally related compounds, we can formulate primary hypotheses to guide our experimental design.

  • Hypothesis 1: Anticancer and Kinase Inhibition. Numerous oxazolo[5,4-d]pyrimidine and oxazolo[4,5-b]pyridine derivatives have demonstrated potent anticancer effects[3][5]. These effects are often mediated by the inhibition of key signaling proteins. For instance, certain derivatives have been found to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Janus Kinase 1 (JAK1), and the anti-apoptotic protein BCL-2[3][4]. We will therefore investigate the potential of Compound X as a cytotoxic agent and kinase inhibitor.

  • Hypothesis 2: Neurological Activity (Enzyme Inhibition). The tetrahydro-pyridine moiety is a common feature in centrally active agents. Furthermore, various heterocyclic compounds have been identified as inhibitors of key enzymes in the central nervous system, such as Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE)[7]. Inhibition of these enzymes is a therapeutic strategy for neurodegenerative diseases and depression[8]. The structural features of Compound X warrant an investigation into its potential as a neuro-active enzyme inhibitor.

  • Hypothesis 3: Hsp90 Inhibition. A related scaffold, 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine, has been identified as a novel class of Heat Shock Protein 90 (Hsp90) inhibitors, which are of interest for anticancer drug development[9]. This provides another compelling rationale to screen Compound X against this important therapeutic target.

To provide a clear comparative context, we will benchmark the performance of Compound X against the following reference compounds:

  • Etoposide: A standard chemotherapeutic agent used for comparison in anticancer assays[5].

  • Selegiline (for MAO-B) & Clorgyline (for MAO-A): Well-characterized, selective MAO inhibitors.

  • Donepezil: A standard acetylcholinesterase inhibitor.

Part 2: Comparative In Vitro Analysis - A Step-by-Step Experimental Blueprint

This section details the experimental workflows designed to test our primary hypotheses. The causality behind each step is explained to ensure scientific rigor and trustworthiness.

Initial Broad-Spectrum Cytotoxicity Screening

The first logical step is to determine if Compound X exhibits general cytotoxic effects against cancer cell lines. This provides a foundational dataset from which to justify more specific mechanistic studies.

Experimental Protocol: MTT Cell Proliferation Assay

This protocol is adapted from standard methodologies used for screening novel anticancer agents[5].

  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung, MCF-7 breast, HT29 colon) in appropriate media until they reach ~80% confluency.

  • Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound X and the reference compound (Etoposide) in the culture medium. Add these dilutions to the appropriate wells, ensuring a range of concentrations (e.g., 0.1 µM to 100 µM). Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis P1 Culture Cancer Cell Lines (A549, MCF-7, HT29) P2 Seed Cells into 96-Well Plates P1->P2 E1 Treat Cells with Compounds (0.1 µM to 100 µM) P2->E1 P3 Prepare Serial Dilutions of Compound X & Etoposide P3->E1 E2 Incubate for 48-72 hours E1->E2 E3 Add MTT Reagent E2->E3 E4 Incubate for 4 hours E3->E4 E5 Add Solubilizing Agent (DMSO) E4->E5 A1 Measure Absorbance at 570 nm E5->A1 A2 Calculate % Viability vs. Control A1->A2 A3 Determine IC50 Value A2->A3

Caption: Workflow for MTT-based cytotoxicity assay.

Data Presentation: Comparative Cytotoxicity

The results of this experiment should be summarized in a table for clear comparison.

CompoundCell LineIC50 (µM)
Compound X A549 (Lung)Experimental Value
MCF-7 (Breast)Experimental Value
HT29 (Colon)Experimental Value
Etoposide A549 (Lung)Reference Value
MCF-7 (Breast)Reference Value
HT29 (Colon)Reference Value
Mechanistic Enzyme Inhibition Assays

If Compound X shows low cytotoxicity, or if a more nuanced mechanism is suspected, investigating its effect on neurological enzymes is a critical next step.

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This protocol is based on commercially available fluorometric assay kits which measure the production of hydrogen peroxide (H2O2)[8][10].

  • Reagent Preparation: Prepare assay buffer, recombinant human MAO-A or MAO-B enzyme, the substrate (e.g., p-tyramine), and a detection probe according to the kit manufacturer's instructions[8].

  • Compound Preparation: Prepare serial dilutions of Compound X and reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B).

  • Reaction Setup: In a 96-well black plate, add the MAO enzyme, assay buffer, and the test/reference compound. Allow a brief pre-incubation period (e.g., 10 minutes) for the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light. During this time, active MAO will convert the substrate, producing H2O2.

  • Signal Detection: The detection probe reacts with the H2O2 generated to produce a fluorescent signal. Measure the fluorescence using a microplate reader (e.g., Ex/Em = 530/585 nm)[8].

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the enzyme-only control. Determine the IC50 value for both MAO-A and MAO-B to assess potency and selectivity.

Signaling Pathway for MAO Inhibition

G MA Monoamine (e.g., Dopamine) MAO MAO Enzyme (A or B) MA->MAO Oxidative Deamination Aldehyde Aldehyde Metabolite MAO->Aldehyde H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 Probe Fluorescent Probe H2O2->Probe Signal Detectable Signal Probe->Signal CompoundX Compound X (Inhibitor) CompoundX->MAO

Caption: Assay principle for MAO inhibition detection.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the classic Ellman's method, which uses a colorimetric readout[11][12].

  • Reagent Preparation: Prepare phosphate buffer (pH 8.0), recombinant human AChE, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

  • Compound Preparation: Prepare serial dilutions of Compound X and the reference inhibitor (Donepezil).

  • Reaction Setup: In a 96-well plate, add the AChE enzyme, DTNB, and the test/reference compound in buffer. Pre-incubate for 15 minutes at 25°C.

  • Initiate Reaction: Add the ATCI substrate to all wells to start the reaction.

  • Data Acquisition: Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow anion.

  • Analysis: Determine the rate of reaction (Vmax) for each concentration by calculating the slope of the absorbance vs. time plot. Calculate the percent inhibition and determine the IC50 value.

Data Presentation: Comparative Enzyme Inhibition

CompoundTarget EnzymeIC50 (µM)Selectivity Index
Compound X MAO-AExperimental ValueIC50(MAO-A)/IC50(MAO-B)
MAO-BExperimental ValueIC50(MAO-B)/IC50(MAO-A)
AChEExperimental ValueN/A
Clorgyline MAO-AReference ValueHigh for MAO-A
Selegiline MAO-BReference ValueHigh for MAO-B
Donepezil AChEReference ValueN/A

Conclusion and Forward Outlook

This guide provides a comprehensive and scientifically grounded framework for the initial biological characterization of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine. By leveraging data from structurally related compounds, we have formulated targeted hypotheses and detailed the precise, self-validating experimental protocols required to test them.

The proposed workflow—beginning with broad cytotoxicity screening and progressing to specific enzyme inhibition assays—ensures an efficient and logical use of resources. The comparative structure, benchmarking Compound X against established drugs like Etoposide, Selegiline, and Donepezil, will provide immediate context for any observed activity. The resulting IC50 values, summarized in the proposed tables, will offer a clear, quantitative assessment of the compound's potency and selectivity.

Ultimately, the execution of this guide will confirm the primary biological activity of this novel compound, paving the way for more advanced studies such as in vivo efficacy models, structure-activity relationship (SAR) analysis, and ADME/Tox profiling. The data generated will be crucial for any researcher or drug development professional seeking to unlock the therapeutic potential of the oxazolopyridine scaffold.

References

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]

  • Taylor & Francis Online. (Date not available). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis Online. [Link]

  • Romagnoli, R., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. European Journal of Medicinal Chemistry, 76, 485-497. [Link]

  • Sochacka-Ćwikła, A., et al. (2023). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 28(14), 5549. [Link]

  • Krogsgaard-Larsen, P., et al. (1981). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. Journal of Medicinal Chemistry, 24(12), 1377-1383. [Link]

  • Yoshikawa, M., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. Journal of Medicinal Chemistry, 61(6), 2384-2409. [Link]

  • Dias, M. I., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Antioxidants, 9(7), 631. [Link]

  • Palamarchuk, I. V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. [Link]

  • Akindele, O., et al. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 1008456. [Link]

  • Lee, S. Y., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(19), 6296. [Link]

  • Edmondson, D. E., & Binda, C. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. Interface Focus, 10(2), 20190091. [Link]

  • Lundbeck H. (2020). Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol.
  • ResearchGate. (Date not available). Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. ResearchGate. [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(02), 064-069. [Link]

  • Chaban, T. I., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 67(4), 1035-1043. [Link]

  • Ingles, D., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 1659, 141-154. [Link]

  • Wang, X., et al. (2017). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. Acta Pharmaceutica Sinica B, 7(6), 649-663. [Link]

  • Lesyk, R., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(16), 4983. [Link]

  • PubMed. (2025). Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. PubMed. [Link]

  • Palamarchuk, I. V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. [Link]

  • ResearchGate. (2025). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ResearchGate. [Link]

  • AGETDS. (Date not available). In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants. AGETDS. [Link]

  • Cell Biolabs, Inc. (Date not available). Monoamine Oxidase Assays. Cell Biolabs, Inc. [Link]

  • Assay Genie. (Date not available). Monoamine Oxidase Inhibitor Screening Kit. Assay Genie. [Link]

Sources

Validation

A Comparative Guide to Novel Hsp90 Inhibitors: Profiling 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridine Derivatives Against Established Agents

Introduction Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis.[1] It facilitates the proper folding, stability, and function of a wid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis.[1] It facilitates the proper folding, stability, and function of a wide array of "client" proteins, many of which are integral to signal transduction pathways that drive cell growth, proliferation, and survival.[2] In cancerous cells, Hsp90 is overexpressed and its function is co-opted to stabilize oncoproteins, such as HER2, RAF-1, and AKT, thereby promoting tumorigenesis.[3] This reliance of cancer cells on Hsp90 makes it a compelling target for therapeutic intervention. Inhibition of Hsp90 leads to the degradation of its client proteins via the ubiquitin-proteasome pathway, resulting in a multi-pronged attack on cancer cell signaling.[3]

This guide provides a comparative analysis of a newer class of synthetic Hsp90 inhibitors, the 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines, against other well-characterized Hsp90 inhibitors. While the initial topic of interest was "2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine," a thorough review of the scientific literature did not yield specific data for a compound with this exact nomenclature as a potent Hsp90 inhibitor. However, significant research has been published on the closely related and potent "4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine" scaffold.[4] It is therefore presumed that this is the class of compounds of interest. This guide will focus on a representative compound from this class, herein designated as Compound 5e (as described by Romeo et al.), which has demonstrated significant Hsp90 inhibitory activity.[4] We will compare its profile with natural product-derived inhibitors (Geldanamycin and 17-AAG) and another synthetic inhibitor, Luminespib (NVP-AUY922).

The Hsp90 Chaperone Cycle: The Target of Inhibition

The function of Hsp90 is intrinsically linked to its ATP-dependent chaperone cycle. Hsp90 exists as a dimer, and the binding and hydrolysis of ATP drive conformational changes that are essential for client protein maturation.[5] Hsp90 inhibitors typically act by competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby arresting the chaperone cycle and leading to the degradation of client proteins.[6]

Hsp90_Cycle Hsp90_open Hsp90 (Open, ADP-bound) Hsp90_ATP Hsp90 (ATP-bound) Hsp90_open->Hsp90_ATP ATP binding Hsp90_closed Hsp90 (Closed, ATP-bound) Client Maturation Hsp90_ATP->Hsp90_closed Co-chaperone binding N-terminal dimerization Inhibitor Hsp90 Inhibitor Hsp90_ATP->Inhibitor Hsp90_closed->Hsp90_open ATP hydrolysis Client release Client_maturation Client_maturation Client_degradation Client Protein Degradation Inhibitor->Client_degradation Blocks cycle

Caption: The ATP-dependent chaperone cycle of Hsp90.

Comparative Analysis of Hsp90 Inhibitors

The development of Hsp90 inhibitors has progressed from natural products to fully synthetic small molecules, each with distinct properties.

Inhibitor ClassRepresentative Compound(s)OriginKey Characteristics
Ansamycins Geldanamycin, 17-AAGNatural ProductFirst-in-class; potent but with liabilities such as poor solubility and hepatotoxicity.
Resorcinolic Isoxazoles Luminespib (NVP-AUY922)SyntheticHigh potency, improved solubility over natural products; some off-target effects.
Tetrahydro-isoxazolo-pyridines Compound 5eSyntheticNovel scaffold with potent Hsp90 binding and cellular activity.[4]
Mechanism of Action and Binding Site

All the inhibitors discussed here are N-terminal domain inhibitors, competing with ATP for binding. The potency of these inhibitors is largely determined by their affinity for the ATP-binding pocket.

  • Geldanamycin and its analogue 17-AAG (Tanespimycin) are benzoquinone ansamycins that bind with high affinity to the N-terminal ATP pocket of Hsp90.[7]

  • Luminespib (NVP-AUY922) is a resorcinol-containing isoxazole amide that also occupies the N-terminal ATP binding site. It is recognized for its high potency and has been evaluated in numerous clinical trials.[8]

  • 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines (e.g., Compound 5e) represent a newer class of synthetic inhibitors. Structure-activity relationship (SAR) studies have shown that an N-5 substitution with a 2,4-resorcinol carboxamide is critical for their potent Hsp90 binding and cytotoxic activity.[4] This resorcinol moiety mimics the key interactions of other potent synthetic inhibitors like Luminespib.

Performance Data: A Head-to-Head Comparison

The efficacy of Hsp90 inhibitors is typically assessed by their ability to inhibit Hsp90's ATPase activity, their binding affinity, and their cytotoxic effects on cancer cell lines.

CompoundHsp90 Binding (IC50)Cell Growth Inhibition (GI50)Target Cell Line(s)Reference
17-AAG (Tanespimycin) ~5 nMVaries (nM to µM range)Various cancer cell lines[7]
Luminespib (NVP-AUY922) ~13 nM (Hsp90α), ~21 nM (Hsp90β)~9 nM (average)Various cancer cell lines[7]
Compound 5e 0.033 µM0.04 µMK562 (human erythroleukemia)[4]

Note: IC50 and GI50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Methodologies

To ensure the validity of comparative data, standardized experimental protocols are crucial. Below are representative protocols for key assays used in the characterization of Hsp90 inhibitors.

Hsp90 ATPase Activity Assay

This biochemical assay measures the ability of a compound to inhibit the ATP hydrolysis activity of Hsp90.

ATPase_Assay Start Start Incubate Incubate Hsp90 with Inhibitor Start->Incubate Add_ATP Add ATP to initiate reaction Incubate->Add_ATP Stop_Reaction Stop reaction Add_ATP->Stop_Reaction Detect_Phosphate Detect inorganic phosphate (Pi) Stop_Reaction->Detect_Phosphate End End Detect_Phosphate->End

Caption: Workflow for an Hsp90 ATPase activity assay.

Step-by-Step Protocol:

  • Reagents: Recombinant human Hsp90α, assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2), ATP, test compound, and a phosphate detection reagent (e.g., Malachite Green).

  • Procedure: a. In a 96-well plate, add Hsp90α to the assay buffer. b. Add serial dilutions of the test compound (e.g., Compound 5e) or vehicle control. c. Incubate for 15 minutes at 37°C. d. Initiate the reaction by adding ATP. e. Incubate for a defined period (e.g., 90 minutes) at 37°C. f. Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green reagent, which forms a colored complex with phosphate. g. Read the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Client Protein Degradation Assay (Western Blot)

This cell-based assay confirms the mechanism of action by detecting the degradation of known Hsp90 client proteins.

Step-by-Step Protocol:

  • Cell Culture: Plate a cancer cell line known to be dependent on Hsp90 client proteins (e.g., BT-474 breast cancer cells for HER2).

  • Treatment: Treat the cells with various concentrations of the Hsp90 inhibitor (e.g., Compound 5e, Luminespib) for a specified time (e.g., 24-48 hours).

  • Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot: a. Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Probe the membrane with primary antibodies against Hsp90 client proteins (e.g., HER2, AKT, RAF-1) and a loading control (e.g., β-actin or GAPDH). e. Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP). f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the extent of client protein degradation relative to the loading control. A hallmark of Hsp90 inhibition is the concomitant upregulation of Hsp70, which can also be probed as a positive control.

Field-Proven Insights and Causality

The choice of an Hsp90 inhibitor for preclinical or clinical development depends on a balance of potency, selectivity, and pharmacological properties.

  • Natural Products (Geldanamycin, 17-AAG): While potent, their development has been hampered by poor solubility, hepatotoxicity, and the induction of the heat shock response, which can lead to drug resistance.[6]

  • Synthetic Inhibitors (Luminespib, Compound 5e): These were designed to overcome the liabilities of the natural products. The resorcinol moiety, present in both Luminespib and the active 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines, is a key structural feature that confers high-affinity binding.[4] The development of novel scaffolds like the tetrahydro-isoxazolo-pyridine core is driven by the need to optimize potency while improving the therapeutic window and reducing off-target effects. For instance, some derivatives of this class have shown dual inhibition of Hsp90 and HDAC6, which could offer a synergistic anti-cancer effect.[4]

Conclusion

The 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine class of Hsp90 inhibitors, represented here by Compound 5e, demonstrates potent activity comparable to other well-established synthetic inhibitors like Luminespib. The development of such novel chemical scaffolds is crucial for advancing Hsp90-targeted therapies, with the goal of enhancing efficacy, improving safety profiles, and overcoming the limitations of earlier-generation inhibitors. Further preclinical and clinical investigation of this and other emerging classes of Hsp90 inhibitors is warranted to fully elucidate their therapeutic potential in oncology.

References

  • Baruchello, R., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. European Journal of Medicinal Chemistry, 76, 52-63. [Link]

  • Brough, P. A., et al. (2008). 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(2), 196-218. [Link]

  • Seggewiss-Bernhardt, R., et al. (2015). Phase 1/1B trial of the heat shock protein 90 inhibitor NVP-AUY922 as monotherapy or in combination with bortezomib in patients with relapsed or refractory multiple myeloma. Cancer, 121(13), 2185-2192. [Link]

  • Romeo, G., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. European Journal of Medicinal Chemistry, 76, 52-63. [Link]

  • Sidera, K., & Patsavoudi, E. (2014). HSP90 inhibitors: current development and potential in cancer therapy. Recent patents on anti-cancer drug discovery, 9(1), 1–20. [Link]

  • Trepel, J., et al. (2010). Targeting the dynamic HSP90 complex in cancer. Nature Reviews Cancer, 10(8), 537-549. [Link]

  • Workman, P., & Powers, M. V. (2007). Chaperoning cancer: the Hsp90 blockbuster hits the clinic. Current opinion in investigational drugs (London, England : 2000), 8(6), 442–445. [Link]

  • Blagg, B. S. J., & Kerr, T. D. (2006). Hsp90 inhibitors: small molecules that transform the Hsp90 protein folding machinery into a catalyst for protein degradation. Current pharmaceutical design, 12(29), 3787–3797. [Link]

  • Whitesell, L., & Lindquist, S. L. (2005). HSP90 and the chaperoning of cancer. Nature reviews. Cancer, 5(10), 761–772. [Link]

  • Wikipedia. (n.d.). Luminespib. Retrieved from [Link]

  • Khandelwal, A., et al. (2016). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Medicinal research reviews, 36(4), 581–632. [Link]

  • Wikipedia. (n.d.). Hsp90. Retrieved from [Link]

  • Schopf, F. H., et al. (2017). Structure, Function, and Regulation of the Hsp90 Machinery. Annual review of biochemistry, 86, 1–32. [Link]

  • Kamal, A., et al. (2003). A high-affinity conformation of Hsp90 confers tumour selectivity on Hsp90 inhibitors. Nature, 425(6956), 407–410. [Link]

  • Jensen, M. R., et al. (2008). NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models. Breast cancer research : BCR, 10(2), R33. [Link]

  • Pearl, L. H. (2016). Chapter 8: Hsp90 and Client Protein Maturation. The Enzymes, 39, 231-267. [Link]

Sources

Comparative

"comparison of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine with known c-Met inhibitors"

A Senior Application Scientist's Perspective on 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine in the Context of Established c-Met Inhibitors In the landscape of targeted cancer therapy, the mesenchymal-epithelial tra...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine in the Context of Established c-Met Inhibitors

In the landscape of targeted cancer therapy, the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase has emerged as a pivotal target.[1] Dysregulation of the c-Met signaling pathway is a key driver in the progression of numerous cancers, including non-small cell lung cancer (NSCLC) and gastrointestinal cancers.[1] This has spurred the development of a range of c-Met inhibitors, from multi-kinase agents to highly selective molecules.

This guide provides a comparative analysis of prominent, clinically validated c-Met inhibitors. Furthermore, it addresses the inquiry into the potential of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine as a c-Met inhibitor. As of the current scientific literature and available data, there is no direct evidence to support the activity of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine as a c-Met inhibitor. Related heterocyclic structures, such as 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (Gaboxadol), are known to target the GABA receptor system.[1] Other derivatives of the 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine scaffold have been identified as Hsp90 inhibitors.[2]

Therefore, this guide will serve a dual purpose: to provide a robust comparison of established c-Met inhibitors and to present a scientifically grounded framework for the hypothetical evaluation of a novel compound, such as 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine, as a potential c-Met inhibitor.

The c-Met Signaling Pathway: A Critical Oncogenic Driver

The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play crucial roles in normal cellular processes. However, in various cancers, aberrant c-Met signaling, driven by gene amplification, mutations, or overexpression, leads to uncontrolled cell growth, proliferation, and metastasis.[1] Upon HGF binding, c-Met dimerizes and autophosphorylates, activating downstream signaling cascades including the PI3K/Akt, RAS/MAPK, and JAK/STAT pathways.[1]

cMet_Signaling_Pathway c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt Activation RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Activation JAK_STAT JAK/STAT Pathway cMet->JAK_STAT Activation Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Metastasis Invasion & Metastasis PI3K_Akt->Metastasis RAS_MAPK->Proliferation RAS_MAPK->Metastasis JAK_STAT->Proliferation

Caption: The c-Met signaling cascade initiated by HGF binding.

Comparative Analysis of Established c-Met Inhibitors

The development of c-Met inhibitors has led to several FDA-approved drugs, each with a distinct profile. A key differentiator among these inhibitors is their selectivity for the c-Met kinase.

InhibitorTypeKey TargetsFDA Approval(s) for c-Met Driven Cancers
Crizotinib Multi-kinasec-Met, ALK, ROS1NSCLC with METex14 skipping
Cabozantinib Multi-kinasec-Met, VEGFRs, AXL, RETMedullary Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma
Capmatinib Selectivec-MetNSCLC with METex14 skipping
Tepotinib Selectivec-MetNSCLC with METex14 skipping
Savolitinib Selectivec-MetNSCLC with METex14 skipping (China)
Biochemical Potency and Kinase Selectivity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For kinase inhibitors, selectivity across the kinome is equally important to minimize off-target effects.

Inhibitorc-Met IC50 (nM)Kinase Selectivity Profile
Crizotinib ~1-5Inhibits ALK and ROS1 with similar potency to c-Met.
Cabozantinib ~1-10Potent inhibitor of VEGFR2 and other kinases.
Capmatinib ~0.1-1Highly selective for c-Met over a large panel of other kinases.
Tepotinib ~1-5Highly selective for c-Met.
Savolitinib ~5Potent and selective for c-Met.

Note: IC50 values can vary depending on the assay conditions.

A Framework for Evaluating Novel Compounds: The Case of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine

To ascertain whether a novel compound like 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine possesses c-Met inhibitory activity, a systematic, multi-tiered experimental approach is necessary.

Tier 1: In Vitro Biochemical Assays

The initial step is to determine if the compound directly interacts with and inhibits the c-Met kinase.

in_vitro_kinase_assay In Vitro Kinase Assay Workflow Compound Test Compound (e.g., 2-Ethyl-4,5,6,7-tetrahydro- oxazolo[5,4-C]pyridine) Reaction Kinase Reaction Compound->Reaction Enzyme Recombinant c-Met Kinase Enzyme->Reaction Substrate Peptide Substrate + ATP Substrate->Reaction Detection Detection of Phosphorylation Reaction->Detection IC50 IC50 Determination Detection->IC50

Caption: Workflow for an in vitro c-Met kinase inhibition assay.

Experimental Protocol: In Vitro c-Met Kinase Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute recombinant human c-Met kinase to the desired concentration in kinase buffer.

    • Prepare a solution of a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase buffer.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the c-Met kinase solution to each well and incubate to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate at a controlled temperature to allow for substrate phosphorylation.

  • Detection and Analysis:

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, HTRF®).

    • Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Causality Behind Experimental Choices: The use of a cell-free system with recombinant enzyme isolates the interaction between the compound and the kinase, providing a direct measure of inhibitory activity without the complexities of a cellular environment.

Tier 2: Cell-Based Assays

Following confirmation of direct kinase inhibition, the next crucial step is to assess the compound's activity in a cellular context.

Experimental Protocol: Cellular c-Met Phosphorylation Assay

  • Cell Culture and Treatment:

    • Culture a c-Met-dependent cancer cell line (e.g., MKN-45, EBC-1).

    • Treat the cells with the test compound at various concentrations for a specified duration.

    • For some cell lines, stimulate c-Met phosphorylation with HGF.

  • Lysate Preparation and Analysis:

    • Lyse the cells to extract proteins.

    • Determine the levels of phosphorylated c-Met (p-cMet) and total c-Met using methods such as Western blotting or ELISA.

  • Data Interpretation:

    • A dose-dependent decrease in the p-cMet/total c-Met ratio indicates cellular target engagement and inhibition.

Trustworthiness of the Protocol: This assay validates that the compound can penetrate the cell membrane and inhibit the target kinase within the intracellular environment, a critical step in demonstrating potential therapeutic efficacy.

Tier 3: Advanced Cellular and In Vivo Studies

If a compound shows promise in the initial tiers, further investigations would include:

  • Kinome Profiling: To assess the selectivity of the compound against a broad panel of kinases.

  • Cell Proliferation Assays: To determine the compound's effect on the growth of c-Met-dependent cancer cells.

  • In Vivo Xenograft Models: To evaluate the compound's anti-tumor efficacy in animal models.

Conclusion

While the current body of scientific literature does not support the role of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine as a c-Met inhibitor, the field of kinase inhibitor discovery is dynamic. The established c-Met inhibitors—Crizotinib, Cabozantinib, Capmatinib, Tepotinib, and Savolitinib—provide a valuable benchmark for the development of new therapeutics. The experimental framework outlined in this guide offers a robust pathway for the systematic evaluation of novel chemical entities, such as 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine, for their potential as c-Met inhibitors. Rigorous in vitro and cellular characterization is the cornerstone of identifying the next generation of targeted cancer therapies.

References

  • PubMed. (n.d.). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3(2H)-one. [Link]

  • Google Patents. (n.d.). US20200223865A1 - Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol.
  • PubMed. (2014, April 9). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. [Link]

  • Wikipedia. (n.d.). c-Met inhibitor. [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. [Link]

  • National Center for Biotechnology Information. (n.d.). The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models. [Link]

  • National Center for Biotechnology Information. (n.d.). Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model. [Link]

  • National Center for Biotechnology Information. (2022, April 21). Phase Ia/Ib Study of the Selective MET Inhibitor, Savolitinib, in Patients with Advanced Solid Tumors: Safety, Efficacy, and Biomarkers. [Link]

  • National Center for Biotechnology Information. (2023, July 10). The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review. [Link]

  • PubMed. (n.d.). Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Development for Protein Kinase Enzymes. [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine

The core principle of our approach is risk mitigation through informed decision-making. The pyridine and oxazole moieties within the compound's structure suggest potential hazards that necessitate careful handling and di...

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of our approach is risk mitigation through informed decision-making. The pyridine and oxazole moieties within the compound's structure suggest potential hazards that necessitate careful handling and disposal. Pyridine derivatives, for instance, can exhibit toxicity and are often flammable.[1][2][3] Therefore, treating 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine as a hazardous waste is the most prudent course of action until comprehensive toxicological data becomes available.

I. Hazard Assessment and Waste Classification

Before any disposal activities commence, a thorough hazard assessment is paramount. Based on analogous chemical structures, we can anticipate the following potential hazards associated with 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine:

  • Toxicity: Many organic nitrogen compounds, including pyridine derivatives, can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4][5]

  • Flammability: The presence of an ethyl group and the overall organic nature of the molecule suggest it may be a flammable liquid.[1][2][4]

  • Irritation: It may cause skin and eye irritation upon contact.[3][4][5]

Given these potential hazards, the waste must be classified as hazardous. According to the U.S. Environmental Protection Agency (EPA), a waste is hazardous if it exhibits at least one of four characteristics—ignitability, corrosivity, reactivity, or toxicity—or if it is specifically listed as a hazardous waste.[6][7]

Potential Hazard EPA Characteristic Rationale based on Structural Analogs
FlammabilityIgnitability (D001)Organic solvent-like structure.[7]
ToxicityToxicity (D-series)Potential for harmful effects if ingested or absorbed.[7]
Skin/Eye IrritationN/A (Handling Precaution)Common for many organic chemicals.[4][5]

This initial assessment dictates that all waste containing 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine be handled as regulated chemical waste.

II. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[8][9][10]

  • Conduct all handling and waste collection activities within a certified chemical fume hood to prevent inhalation of vapors.[1]

2. Waste Segregation:

  • Crucially, do not mix this waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently, leading to fire, explosion, or the release of toxic gases.

  • Segregate solid waste (e.g., contaminated filter paper, weighing boats) from liquid waste (e.g., reaction mixtures, solvent rinses).

3. Waste Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is generally suitable for organic compounds.[11][12]

  • The container must be in good condition and have a secure, tight-fitting lid.[1][11][12]

  • Label the container clearly with the words "Hazardous Waste," the full chemical name "2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine," and a list of all other components in the waste mixture, including solvents and their approximate concentrations.[11][12]

  • Indicate the start date of waste accumulation on the label.

4. Waste Collection:

  • For liquid waste, use a funnel to transfer the waste into the designated container to prevent spills.

  • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[11]

  • For solid waste, place it in a separate, clearly labeled, and sealed container.

5. Storage of Waste:

  • Store the waste container in a designated satellite accumulation area (SAA) that is in a well-ventilated, cool, and dry location.

  • Ensure the storage area is away from heat sources, open flames, and incompatible chemicals.[1][4]

  • Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks or spills.

6. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with a complete and accurate description of the waste as indicated on the label.

  • Follow all institutional procedures for waste pickup and documentation.

III. Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Spill:

    • Evacuate the immediate area and alert your colleagues.

    • If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to contain the spill.

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.

    • For large spills, evacuate the area and contact your institution's emergency response team.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][13]

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][4][13]

    • Inhalation: Move to fresh air immediately.[4][13]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water.[13]

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the chemical.

IV. Visualizing the Disposal Workflow

To aid in the decision-making process for the disposal of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine, the following workflow diagram is provided.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate Waste Streams classify->segregate container Select & Label Container segregate->container collect Collect Waste (<=90% full) container->collect store Store in SAA with Secondary Containment collect->store schedule Schedule EHS Pickup store->schedule document Complete Waste Manifest schedule->document end_node End: Proper Disposal document->end_node

Caption: Decision workflow for the safe disposal of 2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine.

By adhering to these procedures, researchers and scientists can ensure that their groundbreaking work is conducted not only at the forefront of innovation but also with the utmost commitment to safety and environmental stewardship.

References

  • US20200223865A1 - Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol. (n.d.). Google Patents.
  • Learn the Basics of Hazardous Waste | US EPA. (2025, March 24). U.S. Environmental Protection Agency. Retrieved January 23, 2026, from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. (2025, December 1). U.S. Environmental Protection Agency. Retrieved January 23, 2026, from [Link]

  • The 4 Types of Hazardous Waste. (n.d.). Hazardous Waste Experts. Retrieved January 23, 2026, from [Link]

  • Hazardous Waste and Disposal - American Chemical Society. (n.d.). American Chemical Society. Retrieved January 23, 2026, from [Link]

  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. (n.d.). The University of Chicago. Retrieved January 23, 2026, from [Link]

  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. (n.d.). University of Washington. Retrieved January 23, 2026, from [Link]

  • 9 Classes of Hazardous Waste You Should Know. (2023, March 7). Maine Labpack, Inc. Retrieved January 23, 2026, from [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division - Lehigh University. (n.d.). Lehigh University. Retrieved January 23, 2026, from [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH. (2025, March 31). Carl ROTH. Retrieved January 23, 2026, from [Link]

  • Classifying Hazardous Waste Disposal: Important Things You Should Know. (n.d.). Hawkins & Scott. Retrieved January 23, 2026, from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific. Retrieved January 23, 2026, from [Link]

  • Product Name : 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 23, 2026, from [Link]

  • Chemical Waste | Environmental Health & Safety (EHS). (n.d.). The University of Texas at Austin. Retrieved January 23, 2026, from [Link]

  • 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3(2H)-one - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27). Northwestern University. Retrieved January 23, 2026, from [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH. (n.d.). Carl ROTH. Retrieved January 23, 2026, from [Link]

  • Safety Data Sheet - Angene Chemical. (2024, November 1). Angene Chemical. Retrieved January 23, 2026, from [Link]

  • SAFETY DATA SHEET. (n.d.). AFG Bioscience LLC. Retrieved January 23, 2026, from [Link]

  • Common Name: 2-METHYL-5-ETHYLPYRIDINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSE - NJ.gov. (n.d.). New Jersey Department of Health. Retrieved January 23, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine
Reactant of Route 2
2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine
© Copyright 2026 BenchChem. All Rights Reserved.